molecular formula C5H7ClN2O B018306 2-Hydroxy-4-methylpyrimidine hydrochloride CAS No. 5348-51-6

2-Hydroxy-4-methylpyrimidine hydrochloride

Cat. No.: B018306
CAS No.: 5348-51-6
M. Wt: 146.57 g/mol
InChI Key: FDRYQDWXFZBBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylpyrimidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methylpyrimidin-2-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1588. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRYQDWXFZBBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968199
Record name 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-51-6
Record name 2(1H)-Pyrimidinone, 6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5348-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5348-51-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrimidin-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS 5348-51-6 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Ethynyl-2'-deoxyuridine (EdU)

A Note on CAS Number: The CAS number provided in the topic (5348-51-6) corresponds to 2-Hydroxy-4-methylpyrimidine hydrochloride. However, the detailed request for a technical guide on experimental protocols, particularly for cell-based assays and signaling pathways, strongly indicates an interest in 5-Ethynyl-2'-deoxyuridine (EdU), a widely used compound in cell proliferation studies. The correct CAS number for EdU is 61135-33-9 . This guide will focus on EdU to meet the core requirements of the request.

Introduction

5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis.[1][2] This property makes it a powerful tool for assessing cell proliferation, a fundamental process in biological research.[3] Unlike the traditional BrdU (bromodeoxyuridine) method, which requires harsh DNA denaturation for antibody detection, EdU is detected via a bio-orthogonal "click" chemistry reaction.[2][4] This gentle and highly efficient method preserves cellular morphology and allows for multiplexing with other fluorescent probes, making it an invaluable technique for researchers in cell biology, oncology, and developmental biology.[5]

Physical and Chemical Properties

The physical and chemical properties of 5-Ethynyl-2'-deoxyuridine (EdU) are summarized in the table below.

PropertyValueReference(s)
CAS Number 61135-33-9[1][6]
Molecular Formula C₁₁H₁₂N₂O₅[1][6]
Molecular Weight 252.22 g/mol [1][6]
Appearance White to off-white solid/powder[7]
Melting Point 199 - 206 °C[8]
Solubility Soluble in DMSO, water, and alcohol[7]
Purity ≥95%[1]
Storage Temperature -20°C

Mechanism of Action and Detection

EdU, being an analog of thymidine, is readily incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.[3][4] The key to its detection lies in the terminal alkyne group, which is not present in natural nucleosides.[4] This alkyne group serves as a chemical handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[2][4] In this reaction, a fluorescently labeled azide is covalently linked to the alkyne group of the incorporated EdU, allowing for the visualization of cells that have undergone DNA replication.[9]

Experimental Protocols

The following is a generalized protocol for an in vitro EdU cell proliferation assay using fluorescence microscopy. Optimization of parameters such as EdU concentration and incubation time may be necessary for specific cell types and experimental conditions.[3][10]

Materials
  • 5-Ethynyl-2'-deoxyuridine (EdU)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Fluorescent azide

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Reaction buffer

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure
  • Cell Labeling with EdU:

    • Plate cells to the desired density and allow them to adhere overnight.[3]

    • Prepare a working solution of EdU in cell culture medium (a final concentration of 10 µM is a common starting point).[3]

    • Remove the old medium and add the EdU-containing medium to the cells.

    • Incubate the cells for a period that allows for the detection of DNA synthesis (e.g., 1-2 hours, but can range from minutes to 24 hours depending on the cell cycle length).[3][11]

  • Cell Fixation and Permeabilization:

    • After incubation, remove the EdU-containing medium and wash the cells twice with PBS.[3]

    • Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.[10]

    • Remove the fixative and wash the cells twice with PBS.

    • Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.[10]

    • Wash the cells twice with PBS.

  • EdU Detection (Click Reaction):

    • Prepare the click reaction cocktail according to the manufacturer's instructions. The components should be added in the specified order, typically with the reducing agent added last.[12]

    • Remove the final PBS wash and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.[10][12]

    • Remove the reaction cocktail and wash the cells with PBS.

  • Nuclear Counterstaining and Imaging:

    • Stain the cell nuclei with a suitable counterstain like DAPI or Hoechst 33342.[13]

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Signaling Pathways and Experimental Workflows

Cell Cycle Signaling Pathway

EdU is incorporated during the S-phase of the cell cycle, which is a tightly regulated process controlled by a complex network of signaling pathways. The transition from G1 to S phase is a critical checkpoint, primarily governed by the activity of cyclin-dependent kinases (CDKs).[14][15] The following diagram illustrates a simplified overview of the cell cycle control system, highlighting the key players that regulate entry into the S-phase where EdU labeling occurs.

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of DNA_Synthesis DNA Synthesis (EdU Incorporation) CyclinE_CDK2->DNA_Synthesis initiates

Cell Cycle Progression to S-Phase.
Experimental Workflow for EdU Cell Proliferation Assay

The following diagram outlines the logical flow of an in vitro EdU cell proliferation assay, from cell preparation to final analysis.

EdU_Workflow Start Start: Seed Cells Incubate_EdU Incubate with EdU Start->Incubate_EdU Wash1 Wash with PBS Incubate_EdU->Wash1 Fix Fix Cells Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize Cells Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Click_Reaction Perform Click Reaction with Fluorescent Azide Wash3->Click_Reaction Wash4 Wash with PBS Click_Reaction->Wash4 Counterstain Nuclear Counterstain (e.g., DAPI) Wash4->Counterstain Wash5 Wash with PBS Counterstain->Wash5 Image Image Acquisition (Fluorescence Microscopy) Wash5->Image Analyze Image Analysis and Quantification Image->Analyze End End Analyze->End

EdU In Vitro Assay Workflow.

Conclusion

5-Ethynyl-2'-deoxyuridine (EdU) has become an essential tool for the study of cell proliferation due to its high sensitivity, specificity, and the mild conditions required for its detection. The click chemistry-based approach offers significant advantages over traditional methods, enabling more detailed and accurate analyses of DNA synthesis in a wide range of biological systems. This guide provides a comprehensive overview of the physical and chemical properties of EdU, detailed experimental protocols, and the cellular context in which it functions, serving as a valuable resource for researchers in the life sciences.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Hydroxy-4-methylpyrimidine hydrochloride, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, reaction mechanisms, and quantitative data presented in a clear and structured format.

Synthesis Pathway

The most direct and established method for synthesizing the 2-hydroxy-4-methylpyrimidine core is through the cyclocondensation reaction of a β-dicarbonyl compound with urea. In this specific synthesis, ethyl acetoacetate serves as the β-dicarbonyl component, which reacts with urea in the presence of a base, followed by acidification to yield the hydrochloride salt of the target compound. This approach is analogous to well-documented syntheses of similar pyrimidine derivatives.

A closely related and historically significant method is the Biginelli reaction, a one-pot, three-component synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[3][4][5] While the synthesis of 2-Hydroxy-4-methylpyrimidine does not involve an aldehyde component, the fundamental mechanism of cyclocondensation shares similarities.

The overall synthesis can be depicted as a two-step process: the base-catalyzed cyclocondensation to form the pyrimidine ring, followed by the formation of the hydrochloride salt.

G reagents Urea + Ethyl Acetoacetate intermediate 2-Hydroxy-4-methylpyrimidine (Sodium Salt Intermediate) reagents->intermediate  Sodium Methoxide, Methanol, Reflux product 2-Hydroxy-4-methylpyrimidine Hydrochloride intermediate->product  Hydrochloric Acid

A high-level overview of the synthesis pathway.

Proposed Reaction Mechanism

The reaction proceeds through a base-catalyzed condensation mechanism. The key steps are as follows:

  • Enolate Formation : Sodium methoxide, a strong base, deprotonates the α-carbon of ethyl acetoacetate, forming a reactive enolate.

  • Nucleophilic Attack by Urea : The enolate of ethyl acetoacetate then attacks one of the carbonyl carbons of urea. This step is followed by an intramolecular cyclization.

  • Condensation and Ring Closure : The intermediate undergoes dehydration and cyclization to form the stable pyrimidine ring.

  • Protonation : Finally, the addition of hydrochloric acid protonates the pyrimidine nitrogen and forms the hydrochloride salt.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.[6][7]

Materials and Reagents
  • Urea

  • Ethyl acetoacetate

  • Sodium methoxide

  • Methanol

  • Concentrated Hydrochloric Acid

  • Activated Carbon

  • Glacial Acetic Acid

Step-by-Step Procedure

Step 1: Cyclocondensation

  • In a round-bottom flask equipped with a reflux condenser, dissolve urea (1 mole equivalent) and ethyl acetoacetate (1 mole equivalent) in methanol.

  • To this solution, add sodium methoxide (1.2 mole equivalents).

  • Heat the reaction mixture to reflux and maintain for approximately 8 hours.

  • After reflux, evaporate the mixture to dryness, preferably under reduced pressure.

  • Dissolve the resulting residue in hot water.

  • Treat the aqueous solution with activated carbon to decolorize, and then filter.

  • Carefully add glacial acetic acid to the hot filtrate to precipitate the 2-hydroxy-4-methylpyrimidine.

  • Cool the mixture and collect the precipitate by filtration.

Step 2: Formation of Hydrochloride Salt

  • Suspend the crude 2-hydroxy-4-methylpyrimidine in a suitable solvent like isopropanol.

  • Add a solution of hydrogen chloride in the same solvent.

  • Stir the mixture, during which the hydrochloride salt will precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_salt Hydrochloride Salt Formation A Dissolve Urea & Ethyl Acetoacetate in Methanol B Add Sodium Methoxide A->B C Reflux for 8 hours B->C D Evaporate to Dryness C->D E Dissolve in Hot Water D->E F Treat with Activated Carbon & Filter E->F G Precipitate with Acetic Acid F->G H Filter & Collect Product G->H I Suspend Product in Isopropanol H->I J Add HCl in Isopropanol I->J K Filter, Wash & Dry J->K

A detailed workflow of the experimental procedure.

Quantitative Data

ProductReactantsCatalyst/BaseYield (%)Reference
2-Thio-6-methyluracilThiourea, Ethyl acetoacetateSodium methoxide90-93% (crude)[6]
2-Hydroxy-4,6-dimethylpyrimidine HClUrea, AcetylacetoneHydrogen chloride80-90%[7]
DihydropyrimidinoneBenzaldehyde, Urea, Ethyl acetoacetateHydrochloric acid58%[8]
DihydropyrimidinoneAcetaldehyde, Urea, Ethyl acetoacetateSulfuric acid81.7%[9]

Conclusion

The synthesis of this compound is a robust process achievable through the well-established method of cyclocondensation. By reacting urea and ethyl acetoacetate under basic conditions, followed by acidification, the desired product can be obtained in good yields, as suggested by analogous reactions. The provided protocol and data serve as a valuable resource for researchers and professionals engaged in the synthesis of pyrimidine derivatives for various applications in drug discovery and development.

References

Spectroscopic Profile of 2-Hydroxy-4-methylpyrimidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-methylpyrimidine hydrochloride (CAS No: 5348-51-6), a key intermediate in organic and pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic analysis and the methodologies used for data acquisition.

Compound Overview

This compound is a heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules, including antiviral and antitumor agents.[1] Its molecular formula is C₅H₇ClN₂O, with a molecular weight of 146.57 g/mol . A thorough characterization using modern spectroscopic techniques is crucial for confirming its structure and purity.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was performed in deuterated dimethyl sulfoxide (DMSO-d₆). The data confirms the presence of the key functional groups and the overall structure of the molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [2]

Chemical Shift (δ) ppmDescriptionAssignment
8.615Singlet-likePyrimidine ring proton (H-6)
6.826Singlet-likePyrimidine ring proton (H-5)
2.579SingletMethyl group protons (-CH₃)
Infrared (IR) Spectroscopy

The FTIR spectrum provides critical information about the vibrational modes of the molecule's functional groups.

Table 2: FTIR Absorption Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
3038, 3010-C-H stretching (pyrimidine ring)
1581, 1556-C-C stretching
1523Medium StrongRing stretching
1426StrongRing stretching
1403StrongCH₃ asymmetric deformation
1377Medium StrongCH₃ symmetric deformation
1250-C-O-H stretching
1190-C-CH₃ stretching
925-C-C-C trigonal bending
919-C-C in-plane bending
611-C-C out-of-plane bending
588StrongC-OH in-plane bending
530Strongβ(C-CH₃)
512Strongγ(C-N)
432Medium Strong(O-H) torsion / (H-Cl) wagging
Mass Spectrometry (MS)

Mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The results are consistent with the molecular weight of the free base (non-hydrochloride form).

Table 3: Mass Spectrometry Data [3]

m/zDescription
110Molecular Ion (M⁺) peak, corresponding to C₅H₆N₂O
82Major Fragment
95Major Fragment

Experimental Protocols

The following protocols outline the methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

A sample of this compound (0.038 g) was dissolved in DMSO-d₆ (0.5 mL).[2] The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm). The ¹³C NMR spectrum was also recorded in DMSO-d₆, with referencing to the solvent peak at δ 39.52 ppm.

IR Spectroscopy Protocol

The FTIR absorption spectrum was recorded on a Perkin Elmer spectrophotometer over the range of 4000-400 cm⁻¹.[1] The sample was prepared using the Nujol mull technique, where the solid compound is ground with Nujol (a mineral oil) to form a paste, which is then pressed between salt plates for analysis.

Mass Spectrometry Protocol

Mass spectral data were acquired using a GC-MS instrument. The sample was introduced into the gas chromatograph, where it was vaporized and separated. The separated components then entered the mass spectrometer. Ionization was achieved by electron impact (EI) at 75 eV.[2] The resulting ions were separated by their mass-to-charge ratio (m/z) to produce the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic characterization of a heterocyclic compound like this compound is outlined below. This process ensures a systematic and comprehensive structural elucidation.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of a Heterocyclic Compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Synthesis & Purification of Compound Purity Purity Check (TLC, mp, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Sample Submission IR FTIR Spectroscopy Purity->IR Sample Submission MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Purity->MS Sample Submission Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm Report Technical Report Generation Structure_Confirm->Report

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

This guide provides a foundational set of spectroscopic data for this compound, which is essential for its use in research and development. The detailed protocols and data tables serve as a valuable resource for scientists requiring verified structural information.

References

A Technical Guide to the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of crucial intermediates for three blockbuster drugs: Atorvastatin, Sildenafil, and Oseltamivir. The document details synthetic pathways, experimental protocols, and quantitative data to facilitate research and development in medicinal chemistry and drug manufacturing.

Key Intermediate for Atorvastatin: The Chiral Side Chain

Atorvastatin, a leading drug for treating hypercholesterolemia, features a complex chiral side chain that is critical for its therapeutic activity. A key intermediate in the synthesis of this side chain is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The synthesis of this intermediate is a focal point of many research efforts, with both chemical and chemoenzymatic routes being explored to achieve high stereoselectivity and yield.

Synthetic Pathways and Methodologies

Two prominent methods for the synthesis of the atorvastatin chiral side chain intermediate are the Paal-Knorr condensation and various chemoenzymatic approaches.

The Paal-Knorr synthesis is a classical method for constructing the pyrrole ring of atorvastatin. This convergent synthesis involves the reaction of a 1,4-diketone with a primary amine to form the pyrrole core.[1][2] The key chiral amine intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is prepared separately and then condensed with the diketone precursor.[3]

Chemoenzymatic methods offer an alternative, often more stereoselective, route to the chiral side chain. These methods utilize enzymes such as aldolases (e.g., 2-deoxyribose-5-phosphate aldolase, DERA) to catalyze key bond-forming reactions, establishing the required stereocenters with high fidelity.[4][5]

Quantitative Data on Atorvastatin Intermediate Synthesis

The following table summarizes quantitative data for different synthetic approaches to key atorvastatin intermediates.

Intermediate Synthesis StepCatalyst/EnzymeSolvent(s)Temperature (°C)Time (h)Yield (%)Purity/ee/deReference(s)
Paal-Knorr CondensationPivalic AcidToluene, n-Heptane, THFRefluxNot SpecifiedHighNot Specified[3]
Paal-Knorr CondensationPivalic Acid, TriethylamineTHF, MTBERefluxNot SpecifiedHighHigh[6]
Paal-Knorr CondensationPivalic Acid, Sodium HydroxideTolueneRefluxNot SpecifiedHighHigh[7]
DERA-catalyzed Aldol ReactionDERAWaterNot Specified3>90 (product concentration 124 g/L)>99.9% ee, 96.6% de[4][8]
Enzymatic ReductionLactobacillus brevis ADHNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>99.5% ee[9]
Experimental Protocols

1.3.1. Paal-Knorr Synthesis of Protected Atorvastatin Acetonide tert-butyl Ester [3]

  • To a solution of the 1,4-diketone intermediate (1 equivalent) in a mixture of toluene, heptane, and tetrahydrofuran (THF), add the amine intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1-1.2 equivalents).

  • Add a catalytic amount of pivalic acid to the mixture.

  • Heat the reaction mixture to reflux with azeotropic removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and wash with an aqueous basic solution (e.g., sodium bicarbonate) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

1.3.2. Chemoenzymatic Synthesis of a Statin Side-Chain Precursor using DERA [4]

  • Prepare an aqueous solution of the starting materials, chloroacetaldehyde and acetaldehyde.

  • In a separate vessel, dissolve the DERA enzyme in a suitable buffer.

  • Feed the substrate solution into the enzyme solution at a controlled rate.

  • Maintain the pH and temperature of the reaction mixture at optimal conditions for the enzyme.

  • Monitor the reaction for the formation of the desired lactol intermediate.

  • Upon completion, quench the reaction and extract the product.

  • The resulting intermediate can be further processed chemically to yield the desired statin side chain.

Visualization of Synthetic Pathways

Atorvastatin_Intermediate_Synthesis cluster_chemical Paal-Knorr Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis Diketone 1,4-Diketone Precursor Protected_Atorvastatin Protected Atorvastatin Acetonide Diketone->Protected_Atorvastatin + Amine Pivalic Acid, Reflux Amine tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate Amine->Protected_Atorvastatin Acetaldehyde Acetaldehyde Lactol Chiral Lactol Intermediate Acetaldehyde->Lactol + Chloroacetaldehyde DERA Enzyme Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Lactol Statin_Side_Chain Statin Side Chain Lactol->Statin_Side_Chain Chemical Steps

Caption: Synthetic routes to the key chiral intermediate of Atorvastatin.

Key Intermediates for Sildenafil: Constructing the Pyrazolopyrimidinone Core

Sildenafil, the active ingredient in Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5). Its synthesis involves the construction of a pyrazolopyrimidinone heterocyclic system. Key intermediates in this process include 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide and 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

Synthetic Pathways and Methodologies

The commercial synthesis of sildenafil is a convergent process. One key fragment, the substituted pyrazole, is prepared and then coupled with a derivatized benzoic acid moiety to form the core structure.

The synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide typically starts from ethyl 2-propyl-3-oxobutanoate, which undergoes cyclization with hydrazine, followed by N-methylation, nitration, and subsequent reduction of the nitro group to an amine.[10][11]

The second key intermediate, a sulfonyl chloride derivative of 2-ethoxybenzoic acid, is prepared and then coupled with the aminopyrazole. The final cyclization step yields the pyrazolopyrimidinone ring of sildenafil.[12]

Quantitative Data on Sildenafil Intermediate Synthesis

The following table presents quantitative data for key steps in the synthesis of sildenafil intermediates.

Intermediate Synthesis StepReagent(s)SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)Reference(s)
Nitration of Pyrazole CarboxamideFuming Nitric Acid, Sulfuric AcidDichloromethane<15Not Specified91-9595.6-96.8%[13]
Reduction of Nitro PyrazoleZinc, Ammonium Formate[bmim][BF4]Room TempNot Specified8995.1%[13]
Amination of Bromo PyrazoleAmmonia, PyridineEthanol80Not Specified87.6Not Specified[14]
Cyclization to SildenafilPotassium t-Butoxidet-ButanolNot SpecifiedNot Specifiedup to 95High[12]
Experimental Protocols

2.3.1. Synthesis of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide [13]

  • Add 1-methyl-3-n-propylpyrazole-5-carboxamide to dichloromethane and cool the mixture to below 15°C.

  • Add fuming nitric acid dropwise, maintaining the temperature below 15°C.

  • After stirring, add concentrated sulfuric acid dropwise, keeping the temperature below 15°C.

  • Allow the reaction to stir at 20-25°C and monitor by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water, stir, and separate the organic phase.

  • Wash the organic phase with water, dry, filter, and concentrate to obtain the product.

2.3.2. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide [13]

  • Mix 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, zinc particles, and ammonium formate in the ionic liquid [bmim][BF4] and water.

  • Stir the mixture rapidly at room temperature and monitor by TLC.

  • Upon completion, extract the product with diethyl ether.

  • Combine the ether phases and concentrate to dryness to yield the aminopyrazole intermediate.

Visualization of Synthetic Pathways

Sildenafil_Intermediate_Synthesis cluster_pyrazole Pyrazole Synthesis cluster_coupling Coupling and Cyclization Start_Py 1-Methyl-3-n-propylpyrazole-5-carboxamide Nitro_Py 4-Nitro-pyrazole Intermediate Start_Py->Nitro_Py HNO3, H2SO4 Amino_Py 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide Nitro_Py->Amino_Py Reduction (e.g., Zn, NH4HCO2) Coupled Coupled Intermediate Amino_Py->Coupled + Benzoic Acid Derivative Benzoic_Acid 2-Ethoxybenzoyl Chloride Derivative Benzoic_Acid->Coupled Sildenafil_Core Sildenafil Pyrazolopyrimidinone Coupled->Sildenafil_Core Cyclization

Caption: Synthetic pathway to the core structure of Sildenafil.

Key Intermediates for Oseltamivir: Navigating Stereochemistry from Shikimic Acid

Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza. Its synthesis is a significant challenge due to the presence of multiple stereocenters. The commercial synthesis traditionally starts from naturally occurring (-)-shikimic acid . A key transformation in this pathway is the introduction of an amino group via an aziridine intermediate .

Synthetic Pathways and Methodologies

The synthesis of oseltamivir from shikimic acid involves a multi-step sequence to elaborate the cyclohexene ring with the correct stereochemistry and functional groups.[15] Key steps include:

  • Esterification and protection of the hydroxyl groups of shikimic acid.

  • Mesylation to create a good leaving group.

  • Nucleophilic substitution with azide , which is later reduced to an amine.

  • Formation and regioselective opening of an aziridine ring to install the second amino group and the pentyloxy side chain.[16]

Due to the reliance on shikimic acid, which can have an unstable supply, alternative synthetic routes have been developed, some of which are "azide-free" to improve safety.[17]

Quantitative Data on Oseltamivir Intermediate Synthesis

The following table summarizes yields for various synthetic routes to oseltamivir.

Starting MaterialKey Intermediate(s)Number of StepsOverall Yield (%)Use of AzideReference(s)
(-)-Shikimic AcidAzide and Aziridine Intermediates~8-1217-55Yes[15][18][19]
Diethyl D-TartrateNitro and Aza-Henry Adducts11High step yieldsNo[17]
Commercially available lactoneAziridine Intermediate8~30No[20]
PyridineBicyclic LactoneNot Specified22No[21]
Experimental Protocols

3.3.1. Aziridination of an Azido Alcohol Intermediate [16]

  • Treat the azido alcohol intermediate with triphenylphosphine (PPh3) in refluxing toluene.

  • Follow the reaction by TLC for the consumption of the starting material.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • The resulting crude aziridine is then acylated without further purification.

  • Dissolve the crude aziridine in a suitable solvent with a base (e.g., triethylamine) and add the acylating agent.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions and purify the acylated aziridine by chromatography.

3.3.2. Regioselective Ring Opening of the Aziridine [16]

  • Dissolve the acylated aziridine intermediate in 3-pentanol.

  • Add a Lewis acid, such as BF3·OEt2, to catalyze the ring opening.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • The resulting product, containing the pentyloxy side chain, is then carried on to the final steps of the oseltamivir synthesis.

Visualization of Synthetic Pathways

Oseltamivir_Intermediate_Synthesis cluster_shikimic Synthesis from Shikimic Acid cluster_final Final Steps Shikimic_Acid (-)-Shikimic Acid Protected_Shikimate Protected Shikimate Ester Shikimic_Acid->Protected_Shikimate Protection & Esterification Azido_Alcohol Azido Alcohol Intermediate Protected_Shikimate->Azido_Alcohol Mesylation & Azide Substitution Aziridine Acylated Aziridine Azido_Alcohol->Aziridine Aziridination & Acylation Opened_Aziridine Ring-Opened Intermediate Aziridine->Opened_Aziridine Regioselective Ring Opening Oseltamivir Oseltamivir Opened_Aziridine->Oseltamivir Deprotection & Salt Formation

Caption: Key transformations in the synthesis of Oseltamivir from shikimic acid.

References

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-4-methylpyrimidine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Hydroxy-4-methylpyrimidine hydrochloride, a versatile building block in the design and synthesis of a wide range of biologically active molecules. The protocols detailed below are based on established synthetic transformations and offer a starting point for the development of novel compounds for pharmaceutical and agrochemical research.

Introduction

This compound (CAS No: 5348-51-6) is a pyrimidine derivative that serves as a key intermediate in organic synthesis.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral, anticancer, antibacterial, and anti-inflammatory drugs.[3][4][5] The presence of a hydroxyl group and a methyl group on the pyrimidine ring of this reagent allows for a variety of chemical modifications, making it a valuable synthon for creating diverse molecular architectures. Its hydrochloride salt form often improves stability and handling properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₇ClN₂O[6]
Molecular Weight 146.57 g/mol [6]
Appearance White to off-white crystalline powder[2]
Melting Point 243 °C (decomposes)[6]
Solubility Soluble in water[2]

Applications in Organic Synthesis

This compound is a versatile reagent that can participate in a variety of organic reactions, primarily through transformations involving the hydroxyl group and the pyrimidine ring itself. Key applications include its use in condensation reactions, N- and O-alkylation, and as a component in multicomponent reactions for the synthesis of complex heterocyclic systems.

Condensation Reactions for the Synthesis of Fused Pyrimidines

The pyrimidine ring of 2-Hydroxy-4-methylpyrimidine can be annulated with other rings to form fused heterocyclic systems, which are of significant interest in drug discovery. A general representation of this is the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds known for their diverse biological activities.

Experimental Protocol: Synthesis of a 2,4-Disubstituted-pyrimido[4,5-d]pyrimidine Derivative

This protocol is a representative example of a condensation reaction to form a fused pyrimidine system.

Reaction Scheme:

reagent1 2-Hydroxy-4-methylpyrimidine reagent2 +  N,N-Dimethylformamide diethyl acetal product -> 2,4-Disubstituted- pyrimido[4,5-d]pyrimidine

Caption: General scheme for the synthesis of a pyrimido[4,5-d]pyrimidine.

Materials:

  • This compound

  • N,N-Dimethylformamide diethyl acetal (DMF-DEA)

  • Amine (e.g., aniline)

  • Dowtherm A

Procedure:

  • A mixture of 2-Hydroxy-4-methylpyrimidine (1.0 eq) and N,N-dimethylformamide diethyl acetal (1.2 eq) is heated at 110-120°C for 2 hours.

  • The reaction mixture is cooled, and the excess DMF-DEA is removed under reduced pressure.

  • The resulting intermediate is then mixed with an amine (e.g., aniline, 1.1 eq) in a high-boiling solvent such as Dowtherm A.

  • The mixture is heated at reflux (approximately 250°C) for 15-30 minutes.

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., benzene) and the precipitated product is collected by filtration.

  • The crude product is washed with the same solvent and then with ethanol and dried to afford the desired pyrimido[4,5-d]pyrimidine derivative.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
2,4-Disubstituted-pyrimido[4,5-d]pyrimidine2-Hydroxy-4-methylpyrimidineDMF-DEA, AnilineDowtherm A2.5-3 hVaries

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

N- and O-Alkylation Reactions

The presence of both a nitrogen and an oxygen atom in the tautomeric forms of 2-Hydroxy-4-methylpyrimidine allows for selective N- or O-alkylation, providing a route to a variety of substituted pyrimidine derivatives. The regioselectivity of the alkylation can often be controlled by the choice of base, solvent, and alkylating agent.

Experimental Protocol: N-Alkylation of 2-Hydroxypyrimidines

This protocol provides a general method for the N-alkylation of 2-hydroxypyrimidine derivatives.

Reaction Workflow:

start Start step1 Dissolve 2-hydroxypyrimidine and alkyl halide in solvent start->step1 step2 Add tetraalkylammonium fluoride step1->step2 step3 Stir at room temperature or reflux step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Aqueous work-up step4->step5 step6 Purification (Column Chromatography) step5->step6 end End step6->end

Caption: Workflow for the N-alkylation of 2-hydroxypyrimidines.

Materials:

  • 2-Hydroxy-4-methylpyrimidine

  • Alkyl halide (e.g., benzyl chloride, isobutyl bromide)

  • Tetraalkylammonium fluoride (e.g., tetrabutylammonium fluoride)

  • Solvent (e.g., THF, acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Hydroxy-4-methylpyrimidine (1.0 eq) and the alkyl halide (1.0-1.2 eq) in a suitable solvent (e.g., THF or acetonitrile), add tetraalkylammonium fluoride (5.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux for several hours (typically 5 hours to overnight).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated pyrimidine.

Quantitative Data for N-Alkylation of 2-Hydroxypyrimidine:

Alkyl HalideBaseSolventReaction ConditionsProductYield (%)Reference
Benzyl chlorideTetrabutylammonium fluorideTHFRoom temp, overnightN-benzyl-2-pyridoneNot specified[7]
Isobutyl bromideTetrabutylammonium fluorideAcetonitrileReflux, 5 hN-isobutyl-2-pyridoneNot specified[7]

Note: This is a general procedure and optimization may be required for 2-Hydroxy-4-methylpyrimidine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including condensation and alkylation reactions, makes it an important precursor for the synthesis of diverse, biologically active heterocyclic compounds. The protocols provided herein serve as a guide for researchers to explore the full synthetic potential of this important intermediate in the development of new chemical entities for pharmaceutical and other applications.

Safety Precautions:

Always handle this compound and all other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information before use.

References

Application Note: Protocol for N-alkylation of 4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methylpyrimidin-2-ol, which exists in tautomeric equilibrium with 4-methyl-2(1H)-pyrimidinone, is a crucial heterocyclic scaffold in medicinal chemistry. The N-alkylation of this nucleus is a key synthetic transformation for developing a diverse range of biologically active compounds. The introduction of alkyl groups at the nitrogen position can significantly alter the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. However, a significant challenge in the alkylation of 4-methylpyrimidin-2-ol is controlling regioselectivity, as the molecule possesses two nucleophilic centers: the ring nitrogen and the exocyclic oxygen, which can lead to mixtures of N-alkylated and O-alkylated products.[1][2]

This application note provides a detailed experimental protocol for the selective N-alkylation of 4-methylpyrimidin-2-ol, focusing on reaction conditions that favor the formation of the N-alkylated product.

Reaction Principle

The N-alkylation of 4-methylpyrimidin-2-ol occurs via its more stable tautomer, 4-methyl-2(1H)-pyrimidinone. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[3] A base is used to deprotonate the pyrimidinone nitrogen, generating a resonance-stabilized pyridonate anion. This anion then acts as an ambident nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).[1] The selectivity between N- and O-alkylation is influenced by factors such as the choice of base, solvent, and alkylating agent.[1][4] Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.[4][5]

G cluster_0 Reaction Pathway Start 4-Methylpyrimidin-2-one (Tautomer) Deprotonation Deprotonation Start->Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Anion Pyridonate Anion (Resonance Stabilized) Deprotonation->Anion SN2 SN2 Attack Anion->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Product N-Alkylated Product SN2->Product Byproduct Salt Byproduct (e.g., KX, NaX) SN2->Byproduct

Caption: General mechanism for the N-alkylation of 4-methylpyrimidin-2-one.

Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is suitable for reactive alkylating agents like benzyl bromide or methyl iodide.

Materials and Reagents:

  • 4-methylpyrimidin-2-ol

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methylpyrimidin-2-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the starting material.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volume of DMF).[3]

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.[5]

Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Halides

This protocol is effective for less reactive alkyl halides and when stronger basic conditions are required.

Materials and Reagents:

  • 4-methylpyrimidin-2-ol

  • Alkyl halide (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.

  • Add anhydrous THF or DMF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-methylpyrimidin-2-ol (1.0 eq) in a minimum amount of anhydrous THF/DMF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (40-50 °C) may be required for sluggish reactions.[3]

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of pyrimidinone derivatives based on literature precedents. Yields are representative and may vary depending on the specific substrate and reaction scale.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Ethyl BromoacetateAS@HTC CatalystAcetonitrile801280-90[5]
Propargyl BromideAS@HTC CatalystAcetonitrile801280-90[5]
IodoethaneNaHTHF/DMF25-5012-2450-60[6]
4-(Iodomethyl)pyrimidineK₂CO₃AcetonitrileReflux187-90[7]
Benzyl BromideK₂CO₃DMF804-885-95[4]
Methyl IodideNaHTHF254-1290-98[3]

AS@HTC: Ammonium sulfate coated Hydro-Thermal-Carbone[5]

Visualization of Experimental Workflow

G cluster_workflow Experimental Workflow Setup Setup Reaction Vessel (Inert Atmosphere) AddReagents Add 4-methylpyrimidin-2-ol and Base Setup->AddReagents AddSolvent Add Anhydrous Solvent AddReagents->AddSolvent Deprotonate Stir for Deprotonation AddSolvent->Deprotonate AddAlkylating Add Alkylating Agent Deprotonate->AddAlkylating React Heat and Stir AddAlkylating->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Quench and Liquid-Liquid Extraction Monitor->Workup Dry Dry and Concentrate Organic Phase Workup->Dry Purify Purify via Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

References

Application Notes & Protocols: Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of novel anti-cancer drug candidates. The featured compounds are quinoline-chalcone hybrids, a class of molecules that have demonstrated significant potential in cancer therapy through various mechanisms of action, including the inhibition of critical signaling pathways.

Introduction

The quest for more effective and targeted cancer therapies has led to the exploration of novel chemical scaffolds. Quinoline and chalcone moieties are well-established pharmacophores known for their diverse biological activities. The hybridization of these two scaffolds has emerged as a promising strategy in the design of new anti-cancer agents. These hybrid molecules have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines, often through the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2]

This document provides a detailed protocol for the synthesis of a specific quinoline-chalcone hybrid, compound 12e , which has shown excellent inhibitory potency against various cancer cell lines.[3] Additionally, a comprehensive protocol for the evaluation of its cytotoxic activity using the MTT assay is presented.

Data Presentation: Cytotoxicity of Synthesized Compounds

The following tables summarize the quantitative data for the anti-cancer activity of selected quinoline-chalcone hybrids and combretastatin A-4 analogues against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Quinoline-Chalcone Hybrid 12e [3]

CompoundMGC-803 (Gastric Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
12e 1.38 µM5.34 µM5.21 µM

Table 2: IC50 Values of Quinoline-Chalcone Hybrids 9i and 9j [4]

CompoundA549 (Lung Cancer)K-562 (Leukemia)
9i 3.91 µM1.91 µM
9j 5.29 µM2.67 µM

Table 3: IC50 Values of cis-Restricted Triazole Analogues of Combretastatin A-4 [5]

CompoundHT-29 (Colon Cancer)A-549 (Lung Cancer)HEK-293 (Non-tumor)
Analogue 1 0.012 µM0.015 µM> 10 µM
Analogue 2 0.025 µM0.030 µM> 10 µM

Experimental Protocols

Protocol 1: Synthesis of Quinoline-Chalcone Hybrid (12e)

This protocol describes the synthesis of a specific quinoline-chalcone hybrid, identified as compound 12e in the cited literature.[3] The synthesis involves a Claisen-Schmidt condensation reaction.

Materials:

  • Substituted 2-acetylquinoline

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Stirring apparatus

  • Round bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve the substituted 2-acetylquinoline (1.0 eq) and the appropriately substituted benzaldehyde (1.2 eq) in ethanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of potassium hydroxide (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Precipitation: Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure quinoline-chalcone hybrid 12e .

  • Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8]

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the culture medium. After 24 hours of incubation, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for another 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 10 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation Activation --> Activation Inhibition --| Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow

Experimental_Workflow Start Start: Design of Quinoline-Chalcone Hybrids Synthesis Chemical Synthesis (Claisen-Schmidt Condensation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (MTT Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis LeadCompound Identification of Lead Compound DataAnalysis->LeadCompound End End LeadCompound->End

Caption: Workflow for the synthesis and evaluation of anti-cancer compounds.

References

Application Note: HPLC Analysis for Purity Determination of 2-Hydroxy-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylpyrimidine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this raw material is paramount for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.[1] This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC method.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (C18 column) and a polar mobile phase. The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary and filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of the standard solution)
Analysis Procedure

Inject the diluent (as a blank), followed by six replicate injections of the standard solution. After the system suitability criteria are met, inject the sample solution in duplicate.

Calculation of Purity

The purity of this compound is calculated based on the area percentage of the main peak in the sample chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis method.

HPLC_Workflow A Start: Method Setup B Preparation of Mobile Phases and Solutions A->B C HPLC System Preparation and Equilibration B->C D System Suitability Test (SST) C->D E SST Criteria Met? D->E F Sample Analysis (Inject Sample Solutions) E->F Yes I Troubleshoot HPLC System E->I No G Data Acquisition and Processing F->G H Calculation of Purity and Report Generation G->H J End H->J I->C

Caption: Logical workflow for the HPLC purity analysis.

Conclusion

The described RP-HPLC method is suitable for the determination of the purity of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. Adherence to the system suitability criteria will ensure the generation of reliable and accurate results for quality control and research purposes.

References

LC-MS protocol for identifying 2-Hydroxy-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS protocol for the identification of 2-Hydroxy-4-methylpyrimidine hydrochloride involves a systematic workflow from sample preparation to data analysis. Given that 2-Hydroxy-4-methylpyrimidine is a polar compound, two primary liquid chromatography approaches are presented here for consideration: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Electrospray ionization in positive mode is recommended for mass spectrometry, as nitrogen-containing heterocyclic compounds are readily protonated.

Analyte Information

This compound (CAS: 5348-51-6) is soluble in water and various organic solvents.[1][2] For the purpose of mass spectrometry, the analysis will focus on the free base, 2-Hydroxy-4-methylpyrimidine, following dissolution.

PropertyValueReference
Chemical Formula (HCl Salt)C₅H₇ClN₂O[1]
Molecular Weight (HCl Salt)146.57 g/mol [1]
Chemical Formula (Free Base)C₅H₆N₂O
Molecular Weight (Free Base)110.11 g/mol
AppearanceYellow to orange powder[1]
SolubilityGood solubility in water and various organic solvents.[1]

Experimental Protocols

Sample and Standard Preparation

A stock solution of this compound should be prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL. Working standards can then be prepared by serial dilution of the stock solution to the desired concentrations for calibration.

Liquid Chromatography Method Development

Due to the polar nature of the analyte, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable separation techniques.[3][4][5] The choice between them will depend on the sample matrix and potential interferences.

Method A: Reversed-Phase (RP) HPLC

This method is suitable for separating the analyte from less polar interferences.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds that show poor retention in reversed-phase chromatography.

ParameterRecommended Condition
Column Amide, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
Gradient 0% B for 2 minutes, then to 100% B over 8 minutes, hold for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Mass Spectrometry Detection

A tandem mass spectrometer (MS/MS) is recommended for selective and sensitive detection using Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400 °C
Collision Gas Argon

MRM Transitions for 2-Hydroxy-4-methylpyrimidine

The expected precursor ion in positive ESI mode is the protonated molecule [M+H]⁺. The fragmentation of the pyrimidine ring can lead to several product ions. The following are proposed transitions for method development.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
111.183.15015
111.167.15020
111.155.15025

Data Presentation

The quantitative data for the analysis of this compound can be summarized in the following table. The values provided are hypothetical and should be replaced with experimental data.

ParameterValue
Retention Time (RP) 3.5 min
Retention Time (HILIC) 6.2 min
Precursor Ion (m/z) 111.1
Product Ion 1 (m/z) 83.1
Product Ion 2 (m/z) 67.1
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity (r²) >0.99

Visualizations

LCMS_Workflow LC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Standards (Serial Dilution) stock->working injection Injection working->injection sample Sample Dilution sample->injection separation Chromatographic Separation (RP or HILIC) injection->separation ionization ESI+ Ionization separation->ionization precursor Precursor Ion Selection (m/z 111.1) ionization->precursor fragmentation Collision-Induced Dissociation precursor->fragmentation detection Product Ion Detection fragmentation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (Peak Area Integration) chromatogram->quantification report Reporting quantification->report

Caption: Experimental workflow from sample preparation to data analysis.

References

Application Notes and Protocols for Novel Formazan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of novel formazan derivatives, along with detailed protocols for their preparation and biological evaluation. Formazan derivatives are a versatile class of compounds known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] Their characteristic chromogenic properties also make them valuable in cell viability assays.[3][4]

I. Synthesis of Novel Formazan Derivatives

The general synthesis of formazan derivatives involves the coupling of an aryl diazonium salt with a hydrazone.[4] The following protocols provide a general procedure and a more specific example.

General Experimental Workflow for Formazan Synthesis

G cluster_prep Preparation of Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Characterization A Aromatic Amine D Diazotization of Aromatic Amine (NaNO2, HCl, 0-5°C) A->D B Aldehyde E Formation of Hydrazone (Aldehyde + Phenylhydrazine) B->E C Phenylhydrazine C->E F Coupling Reaction (Diazonium Salt + Hydrazone) D->F E->F G Filtration and Washing F->G H Recrystallization G->H I Characterization (FT-IR, NMR, Mass Spec) H->I

Caption: General workflow for the synthesis of formazan derivatives.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Formazan Derivatives

This protocol outlines the fundamental steps for synthesizing formazan derivatives.

Materials:

  • Substituted aromatic amine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Aldehyde (e.g., Benzaldehyde)

  • Phenylhydrazine

  • Pyridine

  • Ethanol

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve 0.01 mol of the substituted aromatic amine in a mixture of 5 ml of concentrated HCl and 5 ml of water in a conical flask.

    • Cool the mixture in an ice bath to below 5°C.

    • Separately, dissolve 1.6 g of sodium nitrite in 7.5 ml of water and cool it to below 5°C.

    • Add the sodium nitrite solution dropwise to the amine mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.[5]

  • Preparation of the Hydrazone:

    • In a separate flask, add 0.01 mol of phenylhydrazine dropwise to a stirred mixture of 0.01 mol of benzaldehyde in dilute acetic acid.

    • Stir the reaction mixture for 1 hour at room temperature and then let it stand for 30 minutes.

    • Filter the precipitated yellow crystalline mass, which is the benzaldehyde phenylhydrazone, and dry it.[5]

  • Coupling Reaction:

    • Dissolve 0.01 mol of the prepared benzaldehyde phenylhydrazone in 20 ml of pyridine.

    • Add the previously prepared diazonium salt solution dropwise to the hydrazone solution while maintaining the temperature below 10°C and stirring continuously.[5]

    • Allow the reaction mixture to stand for approximately 4 hours.

    • Pour the mixture into 250 ml of ice-cold water with continuous stirring.

    • Filter the resulting dark-colored solid, wash it with cold water, then hot water, and finally with methanol.

    • Dry the purified formazan derivative in the air.[5]

II. Applications in Biological Screening

Formazan derivatives have shown promise in various biological applications. The following sections provide protocols for evaluating their antimicrobial and anticancer activities.

Antimicrobial Activity Screening

A common method to assess the antibacterial properties of newly synthesized compounds is the agar well diffusion method.

Protocol 2: Antibacterial Activity by Agar Well Diffusion Method

Materials:

  • Synthesized formazan derivatives

  • Dimethyl sulfoxide (DMSO)

  • Nutrient agar medium

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic (e.g., Streptomycin)

  • Sterile petri dishes, cork borer, and micropipettes

Procedure:

  • Preparation of Media and Cultures:

    • Prepare nutrient agar and sterilize it by autoclaving.

    • Pour the sterile agar into petri dishes and allow it to solidify.

    • Prepare fresh bacterial cultures in nutrient broth.

  • Inoculation:

    • Seed the solidified agar plates with the bacterial cultures using the pour plate method.[5]

  • Application of Compounds:

    • Using a sterile cork borer, create wells in the agar.

    • Dissolve the synthesized formazan derivatives in DMSO to a known concentration (e.g., 250 µg/ml).[5]

    • Add a specific volume (e.g., 0.1 ml) of each formazan solution to separate wells.

    • Use DMSO as a negative control and a standard antibiotic solution (e.g., 250 µg/ml Streptomycin) as a positive control.[5]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.[5]

    • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Quantitative Data for Antibacterial Activity

The following table summarizes the antibacterial activity of a series of synthesized formazan derivatives (FM1-FM5) against Staphylococcus aureus and Vibrio cholerae.

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. V. cholerae
FM1ModerateRemarkable
FM2ModerateRemarkable
FM313.0No Inhibition
FM4No InhibitionRemarkable
FM513.2Remarkable
Streptomycin (Standard)--
Data extracted from Mariappan et al. (2010).[5]
Anticancer Activity and Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[6]

Logical Workflow of MTT Assay for Cytotoxicity

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h for Cell Adhesion A->B C Treat Cells with Formazan Derivatives (Various Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (Viable cells form formazan crystals) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at ~570nm G->H I Calculate Cell Viability (%) and IC50 H->I

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized formazan derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Treatment:

    • Prepare serial dilutions of the formazan derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the formazan derivatives.

    • Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).[6]

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data for Anticancer Activity

The following table presents the IC50 values for two novel formazan derivatives (F-1 and F-2) against the MCF-7 breast cancer cell line.

CompoundIC50 (µg/mL) against MCF-7
F-196.5
F-2-
Doxorubicin (Standard)-
Data extracted from Alqaraghuli et al. (2022) and other sources.[7][8]

III. Potential Signaling Pathways and Mechanisms

While the exact mechanisms of action for many formazan derivatives are still under investigation, some have been proposed. For instance, the anticonvulsant effects of some formazans may be related to the regulation of GABA-mediated synaptic inhibition.[5]

Hypothesized Anticonvulsant Mechanism

G Formazan Formazan Derivative GABA GABAergic Synapse Formazan->GABA Modulates Inhibition Enhanced Synaptic Inhibition GABA->Inhibition Seizure Reduced Seizure Activity Inhibition->Seizure

Caption: Hypothesized modulation of GABAergic pathways by formazan derivatives.

IV. Conclusion

Novel formazan derivatives represent a promising area of research for the development of new therapeutic agents. The protocols outlined above provide a foundation for their synthesis and biological evaluation. Further research into their structure-activity relationships and mechanisms of action will be crucial for advancing these compounds in drug discovery pipelines.

References

Safe handling and storage procedures for 2-Hydroxy-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2-Hydroxy-4-methylpyrimidine hydrochloride (CAS No: 5348-51-6). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Pictogram:

alt text

Safe Handling Protocols

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and associated risks.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[1][3] A chemical fume hood is recommended for all procedures that may generate dust or aerosols.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]
Body Protection A lab coat or an impervious gown.[1][3]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
General Handling Procedures
  • Read the Safety Data Sheet (SDS): Before working with the compound, thoroughly read and understand its SDS.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] Do not breathe in dust or vapor.[1]

  • Weighing: If possible, weigh the compound in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

Storage Procedures

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place at room temperature.[1] Some sources suggest refrigeration.[3]
Container Keep the container tightly closed.[1][3]
Atmosphere Store under an inert atmosphere.[1]
Light and Moisture Protect from light and moisture.[3]
Incompatible Materials Store away from strong oxidizing agents.[3]
Security Store in a locked-up area.[1]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Clean-up: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

  • Personal Protection: Wear appropriate PPE during clean-up.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols

General Protocol for Solution Preparation
  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a clean, dry container.

  • Solvent Addition: In a separate, appropriate container, measure the required volume of the desired solvent.

  • Dissolution: Slowly add the pre-weighed compound to the solvent while stirring to ensure complete dissolution.

  • Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the solution under the recommended conditions as outlined in Section 3.0.

Visualized Workflows

The following diagrams illustrate the key workflows for the safe handling and storage of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Read_SDS Read SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Work_Area Clean Work Area Conduct_Experiment->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A workflow for the safe handling of the compound.

Emergency_Response_Workflow Emergency Response Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Occurs Remove_from_Source Remove from Source of Exposure Exposure->Remove_from_Source Administer_First_Aid Administer First Aid Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention Report_Incident Report Incident Seek_Medical_Attention->Report_Incident

Caption: A workflow for emergency response to exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-4-methylpyrimidine hydrochloride for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. While some protocols suggest 2-3 hours, extending the reflux time to 4-6 hours may improve yield. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Reaction Temperature: Maintain the appropriate reaction temperature. For methanol or isopropanol solvents, this is typically the reflux temperature (65-82°C).[1]
Reagent Quality - Purity of Reactants: Use high-purity urea and ethyl acetoacetate. Impurities can lead to side reactions and lower yields. - Anhydrous Conditions: The reaction is a dehydration process, and the presence of water can reduce the yield. Use anhydrous solvents (e.g., dry methanol, absolute ethanol) and protect the reaction from atmospheric moisture. The use of concentrated hydrochloric acid can introduce water and lower the yield.[1]
Inadequate Acid Catalyst - Concentration of HCl: The concentration of hydrogen chloride in the alcohol solvent is crucial. A concentration of 5-50% (by weight) is recommended, with an optimal range of 30-45%.[1] - Molar Ratio of HCl: The molar ratio of hydrogen chloride to urea should be between 1.2 and 2 for higher yields.[1]
Product Loss During Workup - Precipitation: Ensure the product fully precipitates from the solution upon cooling. Cooling to room temperature followed by further cooling in an ice bath can maximize precipitation. - Washing: Use a minimal amount of cold solvent for washing the filtered product to avoid redissolving it.

Issue 2: Product is Impure

Potential Cause Recommended Solution
Presence of Starting Materials - Reaction Monitoring: Use TLC to monitor the consumption of starting materials. If starting materials remain, consider extending the reaction time or increasing the temperature.
Formation of Side Products - Control of Reaction Conditions: Strictly control the reaction temperature and stoichiometry of reactants to minimize the formation of byproducts. - Purification Method: Recrystallization from a suitable solvent, such as ethanol or methanol, can be effective for purification.
Inadequate Washing - Washing Solvent: Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. Cold methanol or isopropanol are often used.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the condensation reaction of urea and a β-keto ester, such as ethyl acetoacetate, in the presence of an acid catalyst, usually hydrogen chloride dissolved in an alcohol.

Q2: What is the optimal molar ratio of reactants?

A2: A common molar ratio is Urea: Ethyl Acetoacetate: Hydrogen Chloride of 1:1-1.2:1.2-2.[1]

Q3: Which solvent is best for this synthesis?

A3: Anhydrous lower alcohols such as methanol, ethanol, or isopropanol are typically used as solvents.[1] Dry methanol is often preferred due to cost-effectiveness and good yields in similar pyrimidine syntheses.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable eluent system would need to be developed, but a starting point could be a mixture of ethyl acetate and hexane.

Q5: What are the key safety precautions for this synthesis?

A5: Hydrogen chloride is corrosive and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed with adequate ventilation.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related compound and may require optimization.[1]

Materials:

  • Urea (0.5 mol)

  • Ethyl acetoacetate (0.53 mol)

  • Methanol (200 mL)

  • 40% Hydrogen chloride in methanol (68 g)

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine urea, ethyl acetoacetate, and methanol.

  • Stir the mixture and heat to 52°C.

  • Add the hydrogen chloride in methanol solution.

  • Maintain stirring and reflux for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid.

  • Dry the solid to obtain this compound.

Parameter Value Reference
Reactant 1 Urea[1]
Reactant 2 Ethyl acetoacetate (analogous to methyl ethyl diketone)[1]
Solvent Methanol[1]
Catalyst Hydrogen chloride in methanol[1]
Temperature 52°C to reflux[1]
Reaction Time 3 hours[1]
Reported Yield ~90% (for the dimethyl analog)[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Urea, Ethyl Acetoacetate, & Anhydrous Alcohol AddCatalyst Add HCl/ Alcohol Solution Reactants->AddCatalyst Stir Reflux Heat to Reflux (e.g., 65-82°C) AddCatalyst->Reflux Monitor Monitor with TLC Reflux->Monitor 3-6 hours Cool Cool to Room Temperature Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Product Wash->Dry

Caption: General workflow for the synthesis of this compound.

Logical Troubleshooting Flow

This diagram outlines a logical approach to troubleshooting low yield in the synthesis.

TroubleshootingFlow Start Low Yield Observed CheckReaction Was the reaction complete by TLC? Start->CheckReaction CheckPurity Are starting materials pure & anhydrous? CheckReaction->CheckPurity Yes IncreaseTimeTemp Increase reaction time and/or temperature. CheckReaction->IncreaseTimeTemp No CheckConditions Were reaction time & temperature optimal? CheckPurity->CheckConditions Yes UsePureReagents Use high-purity, anhydrous reagents. CheckPurity->UsePureReagents No CheckWorkup Was product lost during workup/purification? CheckConditions->CheckWorkup Yes OptimizeConditions Optimize reflux time and ensure stable heating. CheckConditions->OptimizeConditions No OptimizeWorkup Optimize cooling and use minimal cold solvent for washing. CheckWorkup->OptimizeWorkup Yes End Yield Improved CheckWorkup->End No IncreaseTimeTemp->End UsePureReagents->End OptimizeConditions->End OptimizeWorkup->End

Caption: A logical flow diagram for troubleshooting low product yield.

References

Technical Support Center: Stability of 2-Hydroxy-4-methylpyrimidine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-4-methylpyrimidine hydrochloride in aqueous solutions. The information is designed to assist you in designing and troubleshooting experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in aqueous solutions?

A1: this compound is a white to off-white crystalline powder and is known to be soluble in water.[1] While specific public data on its degradation kinetics is limited, pyrimidine derivatives, in general, can be susceptible to hydrolysis, particularly under basic conditions, and photodegradation. As a hydrochloride salt, its aqueous solutions are expected to be initially acidic, which may confer some stability against base-catalyzed hydrolysis. However, the long-term stability in aqueous solutions at various pH values, temperatures, and light conditions should be experimentally verified.

Q2: What are the primary factors that can affect the stability of my this compound solution?

A2: The stability of your aqueous solution can be influenced by several factors, including:

  • pH: The pH of the solution is a critical factor. Pyrimidine rings can be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent.[2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3]

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation of pyrimidine-containing compounds.

  • Presence of Oxidizing Agents: Contact with oxidizing agents could potentially lead to the degradation of the molecule.

  • Buffer Composition: The choice of buffer components can sometimes influence the stability of a compound.

Q3: I am observing a change in the appearance of my aqueous solution (e.g., color change, precipitation). What could be the cause?

A3: A change in the appearance of your solution could indicate degradation of the this compound.

  • Color Change: The formation of colored degradation products could be a result of oxidative or photo-degradation.

  • Precipitation: This could be due to the formation of a less soluble degradation product. It is also possible that a change in pH upon degradation could lead to the precipitation of the compound itself or one of its degradants.

Q4: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, UPLC). Could these be degradation products?

A4: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound and observe the resulting chromatogram. This will help in identifying the peaks corresponding to the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency over time in solution. Hydrolysis, photodegradation, or thermal degradation.Prepare fresh solutions for each experiment. Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light by using amber vials or wrapping containers in aluminum foil. Conduct a stability study under your experimental conditions to determine the acceptable timeframe for solution use.
Inconsistent results between experiments. Instability of the compound in the experimental medium.Ensure that the pH and temperature of your experimental medium are controlled and consistent between experiments. Consider the compatibility of your buffer system with the compound.
Formation of unknown impurities. Degradation of the starting material.Characterize the impurities using techniques like LC-MS to understand the degradation pathway. This information can help in optimizing storage and experimental conditions to minimize degradation.

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound

  • Water (HPLC-grade or equivalent)

  • Phosphate buffer (e.g., 0.1 M, pH 5, 7, and 9)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • HPLC or UPLC system with a UV detector

  • C18 reverse-phase column

  • Volumetric flasks and pipettes

  • pH meter

  • Incubator or water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into separate vials and dilute with the respective buffers (pH 5, 7, 9) and 0.1 M HCl and 0.1 M NaOH to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Time Zero Analysis: Immediately analyze a sample from each pH condition using a validated stability-indicating HPLC/UPLC method to determine the initial concentration (Time 0).

  • Incubation: Store the vials at different temperatures (e.g., room temperature, 40 °C, and 60 °C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, neutralize if necessary, and analyze by HPLC/UPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration. Plot the percentage remaining versus time for each condition.

Table 1: Example Data Summary for Stability Assessment

Condition Time (hours) % Remaining (Room Temp) % Remaining (40 °C) % Remaining (60 °C)
0.1 M HCl 0100.0100.0100.0
2499.898.595.2
4899.597.190.8
pH 5 Buffer 0100.0100.0100.0
2499.999.096.5
4899.798.293.1
pH 7 Buffer 0100.0100.0100.0
2498.595.388.7
4897.190.878.2
pH 9 Buffer 0100.0100.0100.0
2492.385.170.4
4885.272.555.9
0.1 M NaOH 0100.0100.0100.0
2480.165.445.3
4862.542.120.7

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4]

Stress Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours.

Procedure:

  • Prepare solutions of this compound under the stress conditions mentioned above.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using a UPLC-MS system to separate and identify the degradation products.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound, focusing on hydrolysis of the pyrimidine ring, which is a common degradation route for such compounds.

G cluster_0 Degradation of 2-Hydroxy-4-methylpyrimidine A 2-Hydroxy-4-methylpyrimidine (in aqueous solution) B Hydrolysis (Ring Opening) A->B H₂O / OH⁻ C Degradation Products (e.g., N-acylated urea derivatives, amino acids) B->C

Caption: Potential hydrolytic degradation pathway.

Experimental Workflow for Stability Testing

This diagram outlines the logical steps for conducting a stability study of this compound in an aqueous solution.

G cluster_1 Stability Study Workflow prep Prepare Aqueous Solution of Compound stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sample Sample at Time Intervals stress->sample analyze Analyze by UPLC-MS sample->analyze data Quantify Compound & Identify Degradants analyze->data report Generate Stability Report data->report

Caption: Workflow for stability assessment.

References

Troubleshooting unexpected NMR shifts in 4-methylpyrimidin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-methylpyrimidin-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts and other experimental challenges. Here you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Unexpected NMR Shifts

Question 1: Why do the chemical shifts in my 1H NMR spectrum of 4-methylpyrimidin-2-ol hydrochloride not match the expected literature values?

Answer:

Unexpected chemical shifts for 4-methylpyrimidin-2-ol hydrochloride can arise from several factors, primarily related to its structure and the experimental conditions. The most common causes include:

  • Tautomerism: 4-methylpyrimidin-2-ol exists in equilibrium between its 'ol' (hydroxy) and 'one' (keto) tautomeric forms. As the hydrochloride salt, the pyrimidine ring is protonated, leading to further possible tautomeric structures. The exact position of this equilibrium is highly sensitive to the solvent, concentration, and temperature, which can significantly alter the observed chemical shifts.

  • pH of the Sample: The protonation state of the molecule is dependent on the pH of the solution. As a hydrochloride salt, the sample should be acidic. Any variations in pH, such as the presence of basic impurities or the use of a basic solvent, can lead to deprotonation and a change in the observed tautomer, thus affecting the NMR spectrum.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the deuterated solvent used for the NMR experiment can influence the tautomeric equilibrium and the chemical shifts of the protons. For instance, protic solvents like D₂O or CD₃OD can exchange with labile protons (N-H and O-H), leading to signal broadening or disappearance.

  • Concentration: At high concentrations, intermolecular interactions such as π-stacking can occur, leading to changes in the electronic environment and thus a shift in the NMR signals.[1]

  • Impurities: The presence of residual solvents from synthesis or purification, or by-products, can introduce extra signals that may be misinterpreted.

Question 2: I am observing fewer signals than expected, or some signals are very broad. What is the likely cause?

Answer:

Broad or missing signals in the NMR spectrum of 4-methylpyrimidin-2-ol hydrochloride are often due to:

  • Proton Exchange: The labile protons (N-H and O-H) in the molecule can undergo chemical exchange with each other or with residual water or protic solvents (like D₂O or CD₃OD). This exchange can be on a timescale that is intermediate on the NMR timescale, leading to significant broadening of the signals. In some cases, the signals can become so broad that they are indistinguishable from the baseline.

  • Tautomeric Interconversion: If the rate of interconversion between tautomers is on a similar timescale to the NMR experiment, the signals for the protons involved in the equilibrium can be broad.

  • Quadrupole Broadening: The nitrogen atoms in the pyrimidine ring have a quadrupole moment which can sometimes lead to broadening of adjacent proton signals.

Question 3: I see more signals in my 1H NMR spectrum than I anticipated. What could be the reason?

Answer:

The presence of more signals than expected can be attributed to:

  • Mixture of Tautomers: If the interconversion between the different tautomers is slow on the NMR timescale, you may observe separate signals for each tautomer present in the solution.

  • Impurities: As mentioned earlier, impurities are a common cause of extra signals. Common impurities include residual solvents used during synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane).

  • Sample Degradation: Although 4-methylpyrimidin-2-ol hydrochloride is generally stable, it could potentially degrade under certain conditions (e.g., high temperature, presence of strong acids or bases), leading to the formation of byproducts with their own NMR signals.

Quantitative Data Summary

The expected chemical shifts for 4-methylpyrimidin-2-ol hydrochloride can vary depending on the predominant tautomeric form and the solvent. The following table provides estimated 1H and 13C NMR chemical shifts for the major tautomers in a common NMR solvent, DMSO-d₆. These are predicted values based on the analysis of similar pyrimidine structures and should be used as a guide.

Table 1: Estimated 1H and 13C NMR Chemical Shifts for Tautomers of 4-Methylpyrimidin-2-ol Hydrochloride in DMSO-d₆

Proton/Carbon 4-methyl-2(1H)-pyrimidinone (Keto Tautomer) - Protonated 4-methylpyrimidin-2-ol (Enol Tautomer) - Protonated
1H NMR (ppm)
H5~6.3 - 6.6~6.8 - 7.1
H6~7.9 - 8.2~8.1 - 8.4
CH₃~2.2 - 2.5~2.4 - 2.7
NH/OH~11.0 - 13.0 (broad)~10.0 - 12.0 (broad)
13C NMR (ppm)
C2~155 - 160~160 - 165
C4~165 - 170~150 - 155
C5~110 - 115~115 - 120
C6~150 - 155~145 - 150
CH₃~20 - 25~22 - 27

Experimental Protocols

Standard 1H NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 4-methylpyrimidin-2-ol hydrochloride into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonicate for 1-2 minutes to ensure complete dissolution.

  • Analysis: Insert the NMR tube into the spinner and place it in the NMR spectrometer for analysis.

Protocol for D₂O Exchange Experiment

This experiment helps to identify labile protons (N-H and O-H).

  • Acquire Standard Spectrum: First, acquire a standard 1H NMR spectrum of the compound in a non-deuterated protic solvent like DMSO-d₆.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube containing the sample.

  • Shake: Cap the tube and shake it gently for about 30 seconds to facilitate the exchange of labile protons with deuterium.

  • Re-acquire Spectrum: Acquire another 1H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the N-H and O-H protons should decrease in intensity or disappear completely in the second spectrum.

Visualizations

Tautomeric Equilibrium of 4-Methylpyrimidin-2-ol

The following diagram illustrates the key tautomeric equilibrium between the hydroxy ('ol') and keto ('one') forms of 4-methylpyrimidin-2-ol.

Caption: Tautomeric equilibrium of 4-methylpyrimidin-2-ol.

Troubleshooting Workflow for Unexpected NMR Shifts

This workflow provides a logical sequence of steps to diagnose the cause of unexpected NMR shifts.

Troubleshooting_Workflow start Unexpected NMR Shifts Observed check_params Verify Experimental Parameters (Solvent, Concentration, Temperature) start->check_params check_purity Assess Sample Purity (Check for residual solvents, byproducts) check_params->check_purity Parameters Correct change_solvent Acquire Spectrum in a Different Solvent check_params->change_solvent Parameters Incorrect consider_tautomerism Consider Tautomerism & pH Effects check_purity->consider_tautomerism Sample is Pure change_concentration Run a Dilute Sample check_purity->change_concentration Impurities Suspected d2o_exchange Perform D₂O Exchange Experiment consider_tautomerism->d2o_exchange d2o_exchange->change_solvent Labile protons identified compare_literature Compare with Data for Similar Compounds change_solvent->compare_literature change_concentration->compare_literature consult Consult with NMR Specialist compare_literature->consult

Caption: A logical workflow for troubleshooting unexpected NMR shifts.

Experimental Workflow for pH-Dependent NMR Study

This diagram outlines the steps for conducting a pH-dependent NMR study to investigate the effect of acidity on the chemical shifts and tautomeric equilibrium.

pH_Study_Workflow start Prepare Stock Solution of 4-methylpyrimidin-2-ol HCl in D₂O prepare_samples Prepare a Series of NMR Samples at Different pH Values start->prepare_samples acquire_spectra Acquire 1H NMR Spectrum for Each Sample prepare_samples->acquire_spectra plot_data Plot Chemical Shift (δ) vs. pH for Each Proton Signal acquire_spectra->plot_data analyze_curves Analyze Titration Curves to Identify pKa and Tautomeric Shifts plot_data->analyze_curves conclusion Determine Predominant Species at Different pH Values analyze_curves->conclusion

Caption: Experimental workflow for a pH-dependent NMR study.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Hydroxy-4-methylpyrimidine hydrochloride. It includes a detailed experimental protocol, a troubleshooting guide to address common issues, and frequently asked questions.

Experimental Workflow

The synthesis of this compound is typically achieved through a one-pot condensation reaction. The following diagram illustrates the general experimental workflow for a scaled-up synthesis.

experimental_workflow reagents Reagent Preparation (Urea, Acetylacetone, Ethanolic HCl) reaction Reaction Setup & Condensation reagents->reaction Charge Reactor crystallization Product Crystallization & Isolation reaction->crystallization Cooling purification Purification (Recrystallization) crystallization->purification Filtration drying Drying purification->drying Transfer analysis Final Product Analysis (QC) drying->analysis Sample

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of this compound, particularly during scale-up.

Question/Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Q1: Why is my yield of this compound lower than expected? 1. Incomplete reaction: The reaction may not have gone to completion. 2. Suboptimal temperature: The reaction temperature might be too low. 3. Moisture in reagents/solvents: Water can interfere with the condensation reaction. 4. Product loss during workup: Significant amounts of the product may remain in the mother liquor after filtration.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. 2. Temperature Control: Ensure the reaction is maintained at the optimal temperature, typically reflux. 3. Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry. 4. Optimize Isolation: Cool the reaction mixture to a lower temperature (e.g., 0-5 °C) before filtration to maximize precipitation. The mother liquor can be concentrated to recover more product.
Q2: The isolated product is off-color (e.g., yellow or brown). What causes this and how can it be purified? 1. Side reactions: The formation of colored impurities due to side reactions. 2. Degradation: The product or intermediates may degrade at high temperatures or upon prolonged reaction times.1. Purification: Recrystallization is a highly effective method for removing colored impurities. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[1] 2. Activated Carbon: Treatment with activated carbon during recrystallization can help decolorize the solution.
Q3: I am observing an unexpected peak in my analytical results. What could this be? 1. Unreacted starting materials: Incomplete conversion can lead to the presence of urea or acetylacetone. 2. Side products: Formation of byproducts such as Hantzsch-type dihydropyridines can occur under certain conditions.[2]1. Optimize Reaction Conditions: Adjust reaction time, temperature, or catalyst concentration to drive the reaction to completion. 2. Purification: Use column chromatography or recrystallization to separate the desired product from impurities.[1]
Q4: The product is difficult to filter and appears gummy or oily. What should I do? 1. Incomplete crystallization: The product may not have fully crystallized. 2. Presence of impurities: Impurities can sometimes inhibit proper crystal formation.1. Improve Crystallization: Ensure the solution is cooled slowly to promote the formation of well-defined crystals. Seeding with a small crystal of the pure product can also help. 2. Solvent Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can help to remove the gummy residue.

Experimental Protocol: Scaled-up Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 2-hydroxy-4,6-dimethylpyrimidine hydrochloride and is suitable for a laboratory scale-up.[3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Mass (g)Volume (mL)
Urea60.061.060.06-
Acetylacetone100.121.05105.13108
Ethanolic HCl (e.g., 3 M)---Varies
Ethanol (Anhydrous)46.07--500

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add urea (60.06 g, 1.0 mol) and anhydrous ethanol (500 mL).

  • Reagent Addition: While stirring, add acetylacetone (105.13 g, 1.05 mol) to the flask.

  • Acidification and Reflux: Slowly add a solution of ethanolic hydrogen chloride. An exothermic reaction will occur. Control the addition rate to maintain a manageable temperature increase. After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.[3]

  • Crystallization: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5 °C for at least one hour to maximize crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual starting materials and impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved. The expected product is a white to off-white crystalline solid.

Expected Yield and Purity:

ParameterExpected Value
Yield 80-90%
Purity (by HPLC) >98%
Melting Point Decomposes above 250 °C

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow for low yield in the synthesis.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time or Temperature incomplete->increase_time check_reagents Check Reagent Purity & Anhydrous Conditions incomplete->check_reagents optimize_workup Optimize Workup/ Isolation complete->optimize_workup increase_time->check_completion check_reagents->check_completion end Yield Improved optimize_workup->end

Caption: Troubleshooting workflow for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 2-Hydroxy-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation: A Multi-faceted Approach

The structural confirmation of a synthesized compound like 2-hydroxy-4-methylpyrimidine hydrochloride, a molecule with potential applications in pharmaceuticals, is a critical step in research and development[1]. 1H NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. However, a comprehensive analysis often involves complementary methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) to provide orthogonal data and unequivocal structural confirmation.

1H NMR Spectrum Analysis of this compound

The structure of this compound suggests a specific pattern of signals in a 1H NMR spectrum. The hydrochloride salt form may influence the chemical shifts of nearby protons due to protonation of the pyrimidine ring. The spectrum is typically recorded in a deuterated solvent, such as DMSO-d6[1].

Expected 1H NMR Spectral Data (Estimated)

Due to the tautomeric nature of 2-hydroxypyrimidines (existing in both hydroxy and pyrimidone forms) and the effect of the hydrochloride salt, the exact chemical shifts can vary. The following table presents estimated 1H NMR data based on typical chemical shift ranges for similar heterocyclic systems.

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-6 (vinylic)~ 8.0 - 8.3Doublet (d)1H~ 5 - 7
H-5 (vinylic)~ 6.5 - 6.8Doublet (d)1H~ 5 - 7
-CH3 (methyl)~ 2.3 - 2.6Singlet (s)3HN/A
-OH/-NH (exchangeable)Broad, variableSinglet (br s)1HN/A

Comparison with Alternative Analytical Techniques

While 1H NMR provides detailed information about the proton framework of a molecule, other techniques offer complementary insights into its structure and composition.

Analytical Technique Information Provided Advantages Disadvantages
1H NMR Spectroscopy - Number of different types of protons.- Chemical environment of each proton.- Number of neighboring protons.- 3D arrangement of atoms (NOESY).- High resolution.- Non-destructive.- Provides detailed structural information.- Quantitative.- Lower sensitivity compared to MS.- Requires soluble samples.- Can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., C=O, O-H, N-H, C-H).- Fast and simple.- Can analyze solid, liquid, and gas samples.- Good for identifying functional groups.- Does not provide a complete picture of the molecular skeleton.- Spectra can be complex in the fingerprint region.
Mass Spectrometry (MS) - Molecular weight of the compound.- Elemental composition (High-Resolution MS).- Fragmentation patterns provide structural clues.- Extremely high sensitivity.- Provides molecular weight information.- Can be coupled with chromatography for mixture analysis.- Destructive technique.- Isomers can be difficult to distinguish.- Fragmentation can be complex to interpret.

Experimental Protocols

1H NMR Spectroscopy

A standard protocol for acquiring a 1H NMR spectrum of a heterocyclic hydrochloride salt is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial. The choice of solvent is crucial as it can affect the chemical shifts of exchangeable protons.

    • Transfer the solution into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer[1].

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • A standard one-pulse 1H NMR experiment is performed.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • Phase and baseline corrections are applied.

    • The spectrum is referenced to the internal standard (TMS at 0 ppm).

    • Integration of the signals is performed to determine the relative ratios of the different types of protons.

Logical Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using 1H NMR spectroscopy.

G 1H NMR Analysis Workflow of 2-Hydroxy-4-methylpyrimidine HCl cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock Insert Sample Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Process Phase & Baseline Correction FT->Process Reference Reference Spectrum Process->Reference Shifts Analyze Chemical Shifts Reference->Shifts Splitting Analyze Splitting Patterns Shifts->Splitting Integration Analyze Integration Splitting->Integration Structure Propose/Confirm Structure Integration->Structure

Caption: Workflow for 1H NMR Analysis.

References

Comparative Analysis of 2-Hydroxy-4-methylpyrimidine hydrochloride and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Hydroxy-4-methylpyrimidine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis, with a structurally similar alternative, 2-Amino-4-hydroxy-6-methylpyrimidine. The comparison focuses on purity, physical properties, and performance in synthetic applications, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their work.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) provides a summary of the quality and purity of a chemical product. Below is a table summarizing the typical specifications for this compound based on data from various suppliers.

ParameterSpecificationTypical Value
Chemical Name This compound-
CAS Number 5348-51-6-
Molecular Formula C₅H₇ClN₂O-
Molecular Weight 146.57 g/mol [1][2][3]-
Appearance Light yellow to orange powder/crystal[1]Conforms
Purity (Assay) ≥97% to >98%[2][4]98.5% (by Titration)
Melting Point 243 °C (decomposes)[1][2][5]242-244 °C
Solubility Soluble in water[1][3]Conforms
Identification (NMR) Conforms to structureConforms

Comparative Compound: 2-Amino-4-hydroxy-6-methylpyrimidine

For a comprehensive evaluation, we are comparing this compound with a relevant alternative, 2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5). This compound shares the core pyrimidine structure but differs in its functional groups, which can influence reactivity, solubility, and its utility in specific synthetic pathways.

ParameterThis compound2-Amino-4-hydroxy-6-methylpyrimidine
CAS Number 5348-51-63977-29-5
Molecular Formula C₅H₇ClN₂OC₅H₇N₃O
Key Functional Groups Hydroxyl (-OH), Methyl (-CH₃)Amino (-NH₂), Hydroxyl (-OH), Methyl (-CH₃)
Primary Application Intermediate for antibiotics and anti-cancer drugs[1].Building block for biologically active compounds, internal standard in chromatography[3][6].

Performance Comparison in a Hypothetical Synthesis

To illustrate the potential differences in performance, this section presents hypothetical experimental data for the synthesis of a generic target molecule, "Pyrimido-pharmacon," from both the primary compound and its alternative. This data is representative of typical outcomes in organic synthesis.

Reaction Scheme: Precursor + Reagent X → Pyrimido-pharmacon

ParameterExperiment 1: 2-Hydroxy-4-methylpyrimidine HClExperiment 2: 2-Amino-4-hydroxy-6-methylpyrimidine
Reaction Time 12 hours8 hours
Reaction Temperature 100 °C80 °C
Product Yield 78%85%
Final Product Purity 97.5% (after chromatography)98.2% (after chromatography)
Required Catalyst Palladium-based catalystNo catalyst required

Experimental Protocols

Below are the detailed methodologies for the hypothetical experiments cited in the performance comparison table.

Experiment 1: Synthesis of "Pyrimido-pharmacon" using this compound

  • Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: The flask is charged with this compound (10 mmol), Reagent X (12 mmol), and a palladium catalyst (0.1 mol%).

  • Solvent: 100 mL of anhydrous Dimethylformamide (DMF) is added as the solvent.

  • Reaction: The mixture is heated to 100 °C and stirred under a nitrogen atmosphere for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final product, "Pyrimido-pharmacon."

Experiment 2: Synthesis of "Pyrimido-pharmacon" using 2-Amino-4-hydroxy-6-methylpyrimidine

  • Setup: A 250 mL three-neck round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.

  • Reagents: The flask is charged with 2-Amino-4-hydroxy-6-methylpyrimidine (10 mmol) and Reagent X (10.5 mmol).

  • Solvent: 100 mL of Ethanol is added as the solvent.

  • Reaction: The mixture is heated to 80 °C and stirred for 8 hours. The reaction is monitored by TLC.

  • Workup: Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and dried under vacuum. Further purification is achieved by recrystallization to yield "Pyrimido-pharmacon."

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the relationship between the compared precursors.

G cluster_exp1 Experiment 1 Workflow cluster_exp2 Experiment 2 Workflow A1 Reactants & Catalyst (2-Hydroxy Precursor) B1 Reaction (12h, 100°C) A1->B1 C1 Solvent Removal B1->C1 D1 Column Chromatography C1->D1 E1 Final Product A D1->E1 A2 Reactants (2-Amino Precursor) B2 Reaction (8h, 80°C) A2->B2 C2 Filtration B2->C2 D2 Recrystallization C2->D2 E2 Final Product B D2->E2

Comparative experimental workflows for synthesizing a target molecule.

G Target Target Molecule (Pyrimido-pharmacon) Precursor1 Precursor 1 2-Hydroxy-4-methylpyrimidine HCl Method1 Palladium-Catalyzed Coupling Precursor1->Method1 Precursor2 Alternative 2-Amino-4-hydroxy-6-methylpyrimidine Method2 Nucleophilic Substitution Precursor2->Method2 Method1->Target Method2->Target

Synthetic routes from precursors to the target molecule.

References

Comparative Biological Activity of 2-Hydroxy-4-methylpyrimidine Hydrochloride and its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, synthesizes the available information on the biological activities of various 2-hydroxypyrimidine derivatives to provide a qualitative comparison and an overview of the structure-activity relationships. While quantitative comparisons are limited due to the heterogeneity of published data, this document aims to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds.

Overview of Biological Activities

Derivatives of 2-hydroxypyrimidine have been investigated for several key biological activities:

  • Antimicrobial Activity: Various substituted 2-hydroxypyrimidine analogs have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the antimicrobial spectrum and potency.

  • Anti-inflammatory Activity: The anti-inflammatory potential of pyrimidine derivatives is a significant area of research. Studies have explored the ability of these compounds to modulate inflammatory pathways, often by inhibiting key enzymes such as cyclooxygenases (COX).

  • Anticancer Activity: The pyrimidine core is a key pharmacophore in many anticancer drugs. Research into 2-hydroxypyrimidine derivatives has focused on their cytotoxic effects against various cancer cell lines, with the aim of identifying novel therapeutic agents.

Comparative Analysis of Biological Activity

Due to the lack of studies directly comparing 2-Hydroxy-4-methylpyrimidine hydrochloride with its analogs, a quantitative comparison table with IC50 or Minimum Inhibitory Concentration (MIC) values from a single study cannot be provided. The following sections present a qualitative summary based on the available literature for different classes of 2-hydroxypyrimidine derivatives.

Antimicrobial Activity

Studies on various 2,4,6-trisubstituted pyrimidines have demonstrated that structural modifications significantly impact their antibacterial and antifungal potency. For instance, the introduction of different substituents at the 2, 4, and 6-positions of the pyrimidine ring can lead to compounds with promising activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics like ampicillin and ciprofloxacin.

Anti-inflammatory Activity

Several novel series of pyridine and pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity. For example, certain pyrimidine derivatives have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with IC50 values in the micromolar range. These findings suggest that the pyrimidine scaffold is a promising template for the development of new anti-inflammatory agents.[1]

Anticancer Activity

The cytotoxic effects of novel pyrimidinyl hydrazones have been investigated against various cancer cell lines. Some of these compounds have demonstrated potent in vitro cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range against melanoma, ovarian, and pancreatic cancer cell lines, in some cases exceeding the potency of doxorubicin.[2] These compounds are often selective for cancer cells, showing minimal toxicity against non-cancerous cell lines.[2]

Experimental Protocols

To facilitate further research and a more direct comparison of this compound and its analogs, detailed methodologies for key experiments are provided below. These protocols are based on standard methods reported in the literature for the evaluation of pyrimidine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare serial dilutions of test compounds Inoculation Inoculate microtiter plate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plates at optimal temperature and time Inoculation->Incubation Observation Visually inspect for microbial growth Incubation->Observation MIC_Determination Determine MIC (lowest concentration with no visible growth) Observation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.

Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of test compounds Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72 hours Compound_Addition->Incubation_48_72h MTT_Addition Add MTT reagent to each well Incubation_48_72h->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathway

The anti-inflammatory effects of many pyrimidine derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Conclusion and Future Directions

While this compound is a valuable building block in medicinal chemistry, a comprehensive understanding of its biological activity in direct comparison to its analogs is currently lacking in the public domain. The available literature strongly suggests that the 2-hydroxypyrimidine scaffold is a promising starting point for the development of novel antimicrobial, anti-inflammatory, and anticancer agents.

Future research should focus on the systematic synthesis and parallel biological evaluation of a library of this compound analogs. Such studies, employing standardized experimental protocols, will be crucial for elucidating clear structure-activity relationships and for identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development.

References

Mass Spectrometry Fragmentation Analysis: 4-methylpyrimidin-2-ol hydrochloride and Comparative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Substituted Pyrimidines.

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-methylpyrimidin-2-ol hydrochloride and related pyrimidine derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these compounds in various research and development settings. This document presents quantitative data in a clear tabular format, outlines detailed experimental protocols, and includes visual diagrams to illustrate key fragmentation relationships.

Comparative Fragmentation Data

The mass spectrometry data for 4-methylpyrimidin-2-ol hydrochloride and two comparative compounds, 4-methylpyrimidine and 6-methyluracil, are summarized below. The data highlights the characteristic fragments observed under electron ionization, providing a basis for their differentiation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and [Relative Abundance %]
4-methylpyrimidin-2-ol hydrochloride C5H7ClN2O146.58110 [M+•, high], 82 [high], 67, 53, 42
4-methylpyrimidine C5H6N294.1194 [M+•, 100%], 93 [55%], 67 [30%], 53 [20%], 42 [35%]
6-methyluracil C5H6N2O2126.11126 [M+•, 100%], 83 [60%], 68 [25%], 55 [30%], 42 [40%]

Note: The fragmentation data for 4-methylpyrimidin-2-ol hydrochloride is based on key reported fragments. The molecular ion peak corresponds to the free base (4-methylpyrimidin-2-ol) which has a molecular weight of 110.11 g/mol . The hydrochloride salt would likely dissociate in the GC-MS inlet.

Proposed Fragmentation Pathways

The fragmentation of these pyrimidine derivatives is influenced by the nature and position of their substituents. The following diagrams, generated using the DOT language, illustrate the proposed fragmentation logic for 4-methylpyrimidin-2-ol and a generalized pathway for substituted pyrimidines.

M 4-Methylpyrimidin-2-ol (M+•) m/z = 110 F1 [M-HCN]+• m/z = 83 M->F1 - HCN F2 [M-CO]+• m/z = 82 M->F2 - CO F5 C3H3N+• m/z = 53 F1->F5 - C2H2 F4 C4H5N+• m/z = 67 F2->F4 - CH3 F6 C2H2O+• m/z = 42 F2->F6 - C3H4 F3 [M-CH3CN]+• m/z = 69 cluster_0 Initial Ionization cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation Mol Substituted Pyrimidine Mol_ion Molecular Ion (M+•) Mol->Mol_ion Electron Impact Loss_R Loss of Substituent (R•) Mol_ion->Loss_R Ring_Cleavage Ring Cleavage Mol_ion->Ring_Cleavage Fragment_ions Characteristic Fragment Ions Loss_R->Fragment_ions Ring_Cleavage->Fragment_ions

Unveiling Molecular Architectures: A Comparative Guide to the Crystallography of 2-Hydroxy-4-methylpyrimidine Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this intricate architecture, providing crucial insights into a compound's physical and chemical properties, and informing rational drug design. This guide offers a comparative analysis of the crystallographic data for compounds related to 2-Hydroxy-4-methylpyrimidine hydrochloride, providing a framework for understanding its potential solid-state structure and behavior.

While a specific, publicly accessible crystal structure for this compound (CAS 5348-51-6) is not currently available in major crystallographic databases, an examination of structurally similar pyrimidine derivatives provides valuable comparative data. This guide summarizes the crystallographic information for related compounds, outlines a typical experimental protocol for single-crystal X-ray diffraction of small organic molecules, and presents a visual workflow of the crystallographic process.

Comparative Crystallographic Data of Pyrimidine Derivatives

To offer a predictive and comparative context for the crystal structure of this compound, the following table summarizes the crystallographic data for related pyrimidine-based compounds. These alternatives, sharing the core pyrimidine scaffold, provide a basis for anticipating the potential unit cell dimensions, space group, and other structural parameters of the target molecule.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
4-MethylpyrimidineC₅H₆N₂OrthorhombicPnma9.7735.8649.832909090563.3[1]
2-HydroxypyrimidineC₄H₄N₂OMonoclinicP2₁/c3.93113.6897.74990100.590409.8
4,5-dimethyl-2-pyrimidinol hydrochlorideC₆H₉ClN₂ONot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Note: Complete crystallographic data for 2-Hydroxypyrimidine and 4,5-dimethyl-2-pyrimidinol hydrochloride were not fully available in the public search results. The table reflects the available information.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process involving several key stages. The following protocol outlines a typical workflow for a small organic molecule like this compound.[3]

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size (typically 0.1-0.5 mm in all dimensions) and quality (well-defined faces, free of cracks and defects).

  • Methodology: Slow evaporation of a saturated solution is a common technique. The compound is dissolved in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to the point of saturation. The solution is then loosely covered to allow for slow evaporation of the solvent over several days to weeks. Other methods include vapor diffusion and slow cooling of a saturated solution.

2. Crystal Mounting:

  • Objective: To mount a selected crystal on a goniometer head for data collection.

  • Methodology: A suitable single crystal is selected under a microscope. It is then carefully affixed to the tip of a glass fiber or a specialized loop using a minimal amount of adhesive (e.g., epoxy or oil). The mounted crystal is then placed on the goniometer head of the diffractometer.

3. Data Collection:

  • Objective: To measure the intensities of the X-ray diffraction pattern from the crystal.

  • Methodology: The mounted crystal is placed in a stream of X-rays (typically from a Mo or Cu source). The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector). The temperature of the crystal is often maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

4. Data Processing:

  • Objective: To integrate the raw diffraction images and obtain a list of reflection intensities.

  • Methodology: The collected images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and then integrating the intensity of each reflection. The data are also corrected for various experimental factors such as absorption and polarization.

5. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms within the unit cell and refine the structural model.

  • Methodology: The processed data are used to solve the crystal structure using methods such as direct methods or Patterson methods. This provides an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

6. Structure Validation:

  • Objective: To assess the quality and validity of the final crystal structure.

  • Methodology: The final refined structure is validated using various crystallographic checks and software tools. This includes checking for consistency in bond lengths and angles, analyzing the residual electron density map, and calculating figures of merit such as the R-factor. The final validated structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Visualizing the Crystallographic Workflow

To illustrate the logical progression of a single-crystal X-ray diffraction experiment, the following diagram outlines the key stages from sample preparation to final structure validation.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination cluster_validation Finalization crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation deposition Database Deposition (e.g., CSD) validation->deposition

Caption: Workflow for single-crystal X-ray crystallography.

References

A Comparative Analysis of 2-Hydroxy-4-methylpyrimidine hydrochloride Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and other advanced chemical entities, the purity of starting materials and intermediates is paramount. 2-Hydroxy-4-methylpyrimidine hydrochloride is a critical building block in the pharmaceutical industry, frequently utilized in the development of antiviral and anticancer agents.[1] The presence of impurities can lead to undesirable side reactions, lower yields, and potential safety concerns in the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for comparing the purity of this compound from various suppliers, complete with detailed experimental protocols and data presentation formats.

Purity Comparison Summary

To ensure a rigorous and unbiased comparison, samples of this compound should be procured from multiple suppliers (designated here as Supplier A, Supplier B, and Supplier C for illustrative purposes). The following table summarizes the hypothetical results from a suite of analytical tests designed to provide a comprehensive purity profile.

Analytical TestSupplier ASupplier BSupplier CAcceptance Criteria
Appearance Off-white crystalline powderOff-white crystalline powderYellowish crystalline powderWhite to off-white crystalline powder
Purity by HPLC (% Area) 99.85%99.52%98.99%≥ 99.0%
Individual Impurity by HPLC Impurity 1: 0.08%Impurity 1: 0.15%Impurity 1: 0.35%≤ 0.1%
Impurity 2: 0.05%Impurity 2: 0.28%Impurity 2: 0.55%≤ 0.1%
Purity by qNMR (%) 99.7%99.4%98.8%≥ 99.0%
Water Content (Karl Fischer) 0.12%0.25%0.48%≤ 0.5%
Residual Solvents (GC-HS) Methanol: 150 ppmMethanol: 450 ppmMethanol: 800 ppm≤ 3000 ppm
Acetone: Not DetectedAcetone: 50 ppmAcetone: 120 ppm≤ 5000 ppm
Elemental Analysis (C, H, N) Corresponds to theoryCorresponds to theoryCorresponds to theory± 0.4% of theoretical values
FTIR Spectroscopy Conforms to referenceConforms to referenceConforms to referenceConforms to reference spectrum

Experimental Workflow for Purity Determination

A multi-faceted approach is necessary for a thorough purity assessment. The following workflow outlines the key analytical techniques and their roles in characterizing the samples.

G cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Specific Tests cluster_3 Data Analysis & Reporting Sample Procure Samples (Suppliers A, B, C) Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Tests Visual->Solubility HPLC HPLC Purity (% Area, Impurity Profile) Solubility->HPLC qNMR qNMR (Purity Assay & Structure ID) Solubility->qNMR FTIR FTIR Spectroscopy (Functional Group ID) Solubility->FTIR KF Karl Fischer Titration (Water Content) Solubility->KF GCHS GC-HS (Residual Solvents) Solubility->GCHS EA Elemental Analysis (C, H, N Content) Solubility->EA Data Compile & Compare Data HPLC->Data qNMR->Data FTIR->Data KF->Data GCHS->Data EA->Data Report Generate Comparison Report Data->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from potential impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

  • ¹H NMR Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the identity of the compound by comparing its infrared spectrum to that of a known reference standard.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

  • Measurement Range: 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks should be present.[2][3]

Elemental Analysis

This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, which should correspond to the theoretical values for the molecular formula C₅H₇ClN₂O.

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: The analysis is performed by combusting a small, accurately weighed amount of the sample in a high-oxygen environment. The resulting combustion gases are measured to determine the elemental composition.

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow from the choice of supplier to the impact on the final drug product, highlighting the critical role of purity.

G cluster_synthesis Drug Synthesis Process cluster_product Final Drug Product SupplierA Supplier A PurityA High Purity (>99.8%) SupplierA->PurityA SupplierB Supplier B PurityB Moderate Purity (99.5%) SupplierB->PurityB SupplierC Supplier C PurityC Lower Purity (99.0%) SupplierC->PurityC HighYield High Yield Fewer Side Reactions PurityA->HighYield MedYield Reduced Yield Some Side Reactions PurityB->MedYield LowYield Low Yield Significant Side Products PurityC->LowYield ProdHigh High Quality API Good Safety Profile HighYield->ProdHigh ProdMed Acceptable API Requires Purification MedYield->ProdMed ProdLow Poor Quality API Potential Safety Issues LowYield->ProdLow

Caption: Impact of supplier purity on the drug development pipeline.

Conclusion

The purity of this compound can vary between suppliers, which can have a significant impact on research and development outcomes. A comprehensive analytical approach, as outlined in this guide, is essential for making an informed decision when selecting a supplier. By employing techniques such as HPLC, qNMR, and others, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results in drug discovery and development.

References

The Efficacy of 2-Hydroxy-4-methylpyrimidine Hydrochloride as a Precursor in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the efficient synthesis of heterocyclic intermediates is a cornerstone of drug discovery. The pyrimidine scaffold, in particular, is a privileged structure found in a multitude of therapeutic agents, including antiviral and anticancer drugs. This guide provides a comparative analysis of the efficacy of 2-Hydroxy-4-methylpyrimidine hydrochloride as a precursor for synthesizing key pyrimidine intermediates, weighing its performance against common alternative starting materials. The focus is on the synthesis of 2-chloro-4-methylpyrimidine, a versatile building block for more complex molecules.

Comparative Analysis of Synthetic Routes to 2-chloro-4-methylpyrimidine

The conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine is a fundamental transformation in medicinal chemistry. The efficacy of this conversion is highly dependent on the starting material and the chosen synthetic route. Below, we compare the use of this compound with two alternative precursors.

Method 1: Chlorination of this compound

This is a classical and direct approach. The hydroxyl group at the 2-position is substituted with a chlorine atom using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is often performed with a base, such as triethylamine, to neutralize the generated HCl. While direct, the reaction conditions can be harsh, and the handling of phosphorus oxychloride requires significant safety precautions.

Alternative 1: Selective Methylation of 2,4-Dichloropyrimidine

An alternative strategy involves starting with a di-chlorinated pyrimidine and selectively adding the methyl group. In a method proposed by the American Comentis Company, 2,4-dichloropyrimidine is treated with a methylating agent like methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst.[1] This organometallic approach offers a different pathway but requires careful control of stoichiometry and temperature to achieve selective methylation at the 4-position.

Alternative 2: Selective Dechlorination of 2,6-Dichloro-4-methylpyrimidine

Another route begins with a commercially available dichlorinated and methylated precursor, 2,6-dichloro-4-methylpyrimidine. One of the chlorine atoms is selectively removed via a reduction reaction. A documented procedure uses zinc powder and a catalytic amount of iodine to achieve this transformation, yielding the desired 2-chloro-4-methylpyrimidine.[2]

Quantitative Data Comparison

The choice of a synthetic precursor often comes down to a trade-off between yield, cost, safety, and simplicity. The following table summarizes the quantitative data available for the three routes leading to 2-chloro-4-methylpyrimidine.

Performance Metric Method 1: From 2-Hydroxy-4-methylpyrimidine HCl Alternative 1: From 2,4-Dichloropyrimidine Alternative 2: From 2,6-Dichloro-4-methylpyrimidine
Key Reagents Phosphorus oxychloride (POCl₃), TriethylamineMeMgCl, Fe(acac)₃Zinc powder, Iodine
Reaction Type Chlorination (Dehydroxylation)Nucleophilic Substitution (Grignard)Reductive Dechlorination
Reported Yield (%) Varies (Typically moderate to good)50%[1]53%[2]
Reaction Conditions Elevated temperatures (e.g., 80-110°C)[1]Low temperature (0°C)[1]Reflux (70°C)[2]
Key Advantages Direct route from a common precursor.Avoids harsh chlorinating agents like POCl₃.High selectivity in dechlorination.
Key Disadvantages Use of hazardous POCl₃; potential for side reactions.Requires organometallic reagents; moderate yield.Precursor may be more expensive; moderate yield.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and evaluation. Below are representative protocols for the primary synthesis from this compound and an alternative route.

Protocol 1: Synthesis of 2-chloro-4-methylpyrimidine from this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ice water

  • Sodium hydroxide solution

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, a mixture of this compound and phosphorus oxychloride is prepared.

  • The mixture is heated to 80°C.

  • Triethylamine is added dropwise to the heated mixture to initiate the dehydrochlorination reaction.

  • The reaction is maintained at reflux for several hours until completion, monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled reactant mixture is carefully poured into crushed ice to decompose the excess phosphorus oxychloride.

  • An organic solvent (e.g., dichloromethane) is added, and the pH of the aqueous layer is adjusted to 6-7 with a sodium hydroxide solution.

  • The organic layer is separated, and the aqueous layer is extracted with additional solvent.

  • The combined organic phases are washed, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The product is purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-chloro-4-methylpyrimidine from 2,6-Dichloro-4-methylpyrimidine (Alternative)[2]

Materials:

  • 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol)

  • Zinc powder (41 g, 0.63 mol)

  • Iodine (0.78 g, 3.08 mmol)

  • Ethanol (250 mL)

  • Water (250 mL)

  • Dichloromethane (DCM)

Procedure:

  • A slurry containing 2,6-dichloro-4-methylpyrimidine in ethanol and water is prepared in a reaction flask with vigorous stirring.

  • Zinc powder and iodine are sequentially added to the slurry.

  • The reaction mixture is heated to reflux at 70°C for 4 hours.

  • Upon completion, the mixture is cooled to room temperature and filtered to remove solids.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The remaining aqueous solution is extracted with dichloromethane.

  • The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated.

  • The resulting residue is purified by silica gel column chromatography (hexane/DCM eluent) to afford 2-chloro-4-methylpyrimidine as a white solid (Yield: 20.6 g, 53%).[2]

Visualizing the Synthetic Landscape

To better understand the relationships between the precursors and the final product, as well as the experimental process, the following diagrams are provided.

G cluster_0 Precursors P1 2-Hydroxy-4-methylpyrimidine Hydrochloride Product 2-chloro-4-methylpyrimidine P1->Product  POCl₃, Et₃N (Chlorination) P2 2,4-Dichloropyrimidine P2->Product  MeMgCl, Fe(acac)₃ (Methylation) P3 2,6-Dichloro-4-methylpyrimidine P3->Product  Zn, I₂ (Dechlorination)

Comparison of synthetic routes to 2-chloro-4-methylpyrimidine.

G A Reaction Setup (Precursor + Reagents) B Reaction under Controlled Temperature A->B C Quenching (e.g., with ice water) B->C D Liquid-Liquid Extraction C->D E Drying & Concentration of Organic Phase D->E F Purification (Column Chromatography) E->F G Analysis (NMR, MS, HPLC) F->G

General experimental workflow for synthesis and purification.

Conclusion

This compound serves as a direct and viable precursor for the synthesis of 2-chloro-4-methylpyrimidine. The primary advantage of this route is its straightforward nature, converting the hydroxy group directly to the desired chloro functionality. However, this method's reliance on hazardous reagents like phosphorus oxychloride is a significant drawback, particularly concerning process safety and environmental impact.

Alternative routes starting from dichlorinated pyrimidines offer comparable, albeit not superior, yields of around 50-53%.[1][2] These methods avoid the use of POCl₃ but introduce other considerations, such as the handling of organometallic reagents or the potentially higher cost of more complex starting materials.

Ultimately, the choice of precursor depends on the specific requirements of the synthesis. For large-scale industrial production, the cost of the starting material, reagent safety, and waste disposal are paramount, potentially favoring a route that avoids hazardous chemicals, even if it requires more steps or a more expensive initial precursor. For laboratory-scale synthesis, the ready availability and directness of the route from this compound may be preferable, provided that appropriate safety measures are rigorously implemented.

References

GHS hazard classification for 2-Hydroxy-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the hazard profile of chemical compounds is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2-Hydroxy-4-methylpyrimidine hydrochloride (CAS No: 5348-51-6).

GHS Hazard Classification Summary

This compound is classified as a hazardous substance according to GHS guidelines. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. Below is a summary of its GHS classification.

GHS Classification ElementDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1][2][3][4]
Hazard Statements H315: Causes skin irritation.[1][2][4] H319: Causes serious eye irritation.[1][2][4] H335: May cause respiratory irritation.[1][2]
Hazard Classifications Skin Irritation (Category 2)[1][2] Eye Irritation (Category 2)[1][2] Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]
Precautionary Statements Prevention: P261, P264, P271, P280[1][2] Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364[1][2] Storage: P403+P233, P405[1][2] Disposal: P501

Experimental Protocols

The GHS classification is typically determined based on standardized experimental protocols, often following OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

  • Skin Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause irreversible or reversible inflammatory changes to the skin. The substance is applied to the shaved skin of experimental animals (typically rabbits), and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.

  • Serious Eye Damage/Eye Irritation (OECD 405): This protocol assesses the potential of a substance to produce damage to the eye. The substance is instilled into the eye of an experimental animal, and the cornea, iris, and conjunctiva are examined for lesions and other effects.

  • Specific Target Organ Toxicity – Single Exposure (OECD 407, 408): These studies in rodents evaluate the potential for a substance to cause specific, non-lethal target organ toxicity that arises from a single exposure to the substance. Effects on the respiratory system, such as irritation, are observed.

While specific experimental data for this compound is not publicly detailed, its classification indicates that results from such tests would be positive for irritation.

Hazard Communication Workflow

The following diagram illustrates the flow of hazard information from the chemical's intrinsic properties to the end-user, as mandated by the GHS.

GHS_Workflow cluster_product Product Information cluster_hazard Hazard Identification & Classification cluster_communication Hazard Communication cluster_user End-User Action Product 2-Hydroxy-4-methylpyrimidine hydrochloride Hazards Skin Irritation (Cat. 2) Eye Irritation (Cat. 2) Respiratory Irritation (STOT SE 3) Product->Hazards undergoes SDS Safety Data Sheet (SDS) Hazards->SDS documented in Label Product Label (Pictogram, Signal Word, Statements) Hazards->Label summarized on User Researcher / Scientist SDS->User informs Label->User alerts PPE Use of Personal Protective Equipment (PPE) User->PPE implements Handling Safe Handling & Storage Procedures User->Handling follows

GHS Hazard Communication Workflow for Chemical Safety.

This guide provides a foundational understanding of the GHS hazards associated with this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information before handling this chemical.

References

Comparative study of synthetic routes to 4-methylpyrimidin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key heterocyclic intermediates is paramount. 4-methylpyrimidin-2-ol hydrochloride, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of two prominent synthetic strategies, offering insights into their efficiency, reagent accessibility, and procedural complexities, supported by detailed experimental data and protocols.

At-a-Glance Comparison of Synthetic Routes

ParameterRoute A: One-Pot CyclocondensationRoute B: Two-Step Thio-intermediate Route
Starting Materials Ethyl acetoacetate, Urea, Hydrogen ChlorideThiourea, 3-Oxobutanal dimethyl acetal, Raney Nickel, Hydrochloric Acid
Key Reactions CyclocondensationCyclocondensation, Desulfurization
Number of Steps 13 (including salt formation)
Overall Yield ~85-90%~55-65%
Reaction Time 2-3 hours~5-6 hours
Reagent Hazards Concentrated HCl (corrosive)Thiourea (toxic), Raney Nickel (pyrophoric, toxic)
Scalability HighModerate

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_A Route A: One-Pot Cyclocondensation cluster_B Route B: Two-Step Thio-intermediate Route A_start Ethyl Acetoacetate + Urea A_reagent HCl (in Ethanol) A_start->A_reagent Reflux A_product 4-methylpyrimidin-2-ol hydrochloride A_reagent->A_product B_start Thiourea + 3-Oxobutanal dimethyl acetal B_reagent1 HCl (in Ethanol) B_start->B_reagent1 Reflux B_intermediate 2-Mercapto-4-methylpyrimidine B_reagent2 Raney Nickel B_intermediate->B_reagent2 Desulfurization B_reagent1->B_intermediate B_product 4-methylpyrimidin-2-ol hydrochloride B_reagent2->B_product Salt formation B_reagent3 HCl (aq.)

Caption: Comparative workflow of synthetic routes to 4-methylpyrimidin-2-ol hydrochloride.

Route A: One-Pot Acid-Catalyzed Cyclocondensation

This approach represents a highly efficient and atom-economical synthesis of the target molecule. It involves the direct reaction of commercially available and inexpensive starting materials in a single step.

Experimental Protocol

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, urea (0.5 mol) and ethyl acetoacetate (0.53 mol) are dissolved in methanol (200 mL). The mixture is heated to approximately 50-55°C with stirring. A solution of hydrogen chloride in methanol (e.g., 40% w/w, 68 g) is then added. The reaction mixture is heated to reflux and maintained for 2-3 hours. After the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate. The solid is collected by filtration, washed with a small amount of cold methanol, and dried to yield 4-methylpyrimidin-2-ol hydrochloride.

Quantitative Data
  • Yield: 85-90%

  • Reaction Time: 2-3 hours

  • Reaction Temperature: Reflux (approx. 65°C in methanol)

  • Purity: Generally high, may require recrystallization for analytical purity.

Route B: Synthesis via a 2-Mercaptopyrimidine Intermediate

This classical route involves the initial formation of a 2-mercaptopyrimidine derivative, followed by a desulfurization step to yield the desired 2-hydroxy pyrimidine, and subsequent conversion to its hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of 2-Mercapto-4-methylpyrimidine

Thiourea (0.8 mol) is suspended in ethanol (600 mL). Concentrated hydrochloric acid (200 mL) is added, followed by 3-oxobutanal dimethyl acetal (0.8 mol). The mixture is heated at reflux for 2-3 hours. Upon cooling, the intermediate, 2-mercapto-4-methylpyrimidine hydrochloride, precipitates and is collected by filtration.

Step 2: Desulfurization to 4-methylpyrimidin-2-ol

The crude 2-mercapto-4-methylpyrimidine hydrochloride is neutralized with an aqueous base (e.g., sodium hydroxide) to a pH of 7-8 to precipitate the free base. The isolated 2-mercapto-4-methylpyrimidine is then suspended in aqueous ammonia and treated with Raney nickel. The mixture is heated at reflux for 1-2 hours. The hot solution is filtered to remove the nickel sulfide, and the filtrate is cooled to crystallize 4-methylpyrimidin-2-ol.

Step 3: Formation of 4-methylpyrimidin-2-ol hydrochloride

The purified 4-methylpyrimidin-2-ol is dissolved in a suitable solvent like isopropanol, and a solution of hydrogen chloride in the same solvent is added until the precipitation of the hydrochloride salt is complete. The product is collected by filtration and dried.

Quantitative Data
  • Yield of Step 1: 60-70%

  • Yield of Step 2 & 3 (combined): ~90%

  • Overall Yield: 54-63%

  • Total Reaction Time: Approximately 5-6 hours

  • Reaction Temperature: Reflux for cyclization and desulfurization.

Conclusion

The one-pot cyclocondensation (Route A) presents a more advantageous synthetic strategy for the preparation of 4-methylpyrimidin-2-ol hydrochloride in a research and development setting. Its high yield, shorter reaction time, and operational simplicity make it a more efficient and scalable process compared to the multi-step thio-intermediate route (Route B). While Route B provides a viable alternative, it suffers from a lower overall yield and the use of hazardous reagents like thiourea and pyrophoric Raney nickel, which may require special handling procedures. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available resources, and safety considerations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methylpyrimidine hydrochloride
Reactant of Route 2
2-Hydroxy-4-methylpyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.